2-Bromo-5-hydroxybenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 680715. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-bromo-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRQAWQJSSKCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049265 | |
| Record name | 2-Bromo-5-hydroxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-80-0, 1761-61-1 | |
| Record name | 2-Bromo-5-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylaldehyde, 5-bromo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-hydroxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Bromo-5-hydroxybenzaldehyde is a key aromatic halogenated aldehyde with significant applications as a reactant in the synthesis of various pharmaceutical agents. Its utility in the development of PDE4 inhibitors, Bcl-XL inhibitors, and agents for prostate cancer cell growth inhibition underscores the importance of a thorough understanding of its physicochemical characteristics.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary synthetic routes.
Core Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These values are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrO₂ | [3][4] |
| Molecular Weight | 201.02 g/mol | [4][5][6] |
| Appearance | Pale Grey to White to Light Brown Solid/Powder | [1][7][8] |
| Melting Point | 130-135 °C | [1][3][4][9][10] |
| Boiling Point | 286.7 ± 20.0 °C (Predicted) | [1][2][3][9][10] |
| Density | 1.737 ± 0.06 g/cm³ (Predicted) | [1][2][9][10] |
| pKa | 8.67 ± 0.18 (Predicted) | [10] |
| Flash Point | 127.2 °C | [2] |
| Vapor Pressure | 0.00151 mmHg at 25°C | [2] |
Solubility Profile
The solubility of a compound is a critical parameter for its use in various reaction conditions and for formulation development.
| Solvent | Solubility | Source(s) |
| Chloroform | Soluble | [1][2][3][9][10] |
| Dichloromethane (B109758) | Soluble | [1][2][3][9][10] |
| Ethyl Acetate (B1210297) | Soluble | [1][2][3][9][10] |
| DMSO | 100 mg/mL (497.46 mM) | [11] |
| Methanol | Soluble | [7] |
Spectral Data
Spectral data is essential for the structural confirmation and purity assessment of this compound.
| Technique | Data Reference |
| ¹H NMR | Consistent with structure.[5][8] A peak at 10.30 ppm (s, CHO) and 7.50 ppm (d, J=8.7 Hz, Aryl-CH) in CDCl₃ have been reported.[5] |
| ¹³C NMR | Data available.[6][12] |
| Mass Spectrometry | Data available.[6][12] |
| Infrared (IR) Spectroscopy | Data available.[6][12] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
Two primary synthetic routes are commonly employed.
Method 1: Regioselective Bromination of 3-Hydroxybenzaldehyde (B18108) [5]
This method involves the direct bromination of 3-hydroxybenzaldehyde.
-
Materials: 3-hydroxybenzaldehyde, Dichloromethane (CH₂Cl₂), Bromine, n-heptane.
-
Procedure:
-
Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dosing funnel, and condenser.[1][13]
-
Heat the mixture to 35-40 °C to achieve complete dissolution.[1][13]
-
Slowly add Bromine (52 mL, 1.0 mol) dropwise, maintaining the reaction temperature between 35-38 °C.[1][13]
-
After the addition is complete, stir the reaction mixture at 35 °C overnight.[1][13]
-
Slowly cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour.[1][13]
-
Wash the filter cake with a cold 1:1 mixture of n-heptane/dichloromethane (400 mL).[1][13]
-
Dry the resulting solid under vacuum at room temperature to yield this compound (Typical yield: ~63%).[1][13]
-
Method 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde (B1267466) [5]
This alternative route offers a higher yield.
-
Materials: 2-Bromo-5-methoxybenzaldehyde, Boron tribromide (BBr₃) in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Water, Magnesium Sulfate (MgSO₄).
-
Procedure:
-
To a mixture of 2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol) in dichloromethane (10 mL), slowly add boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol) at 0 °C.[13]
-
Allow the reaction to warm to 25 °C and stir for 3 hours.[13]
-
Quench the reaction by adding water (10 mL) at 0 °C.[13]
-
Extract the product with ethyl acetate (50 mL).[13]
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).[13]
-
Dry the organic layer over MgSO₄ and concentrate.[13]
-
Purify the residue by flash column chromatography (petroleum ether) to afford this compound as a colorless oil (Typical yield: ~91%).[13]
-
Determination of Melting Point
The melting point is a crucial indicator of purity.[14] A narrow melting range of 1-2 °C is characteristic of a pure substance.[15]
-
Apparatus: Melting point apparatus (e.g., DigiMelt or Mel-Temp), capillary tubes.[15][16]
-
Procedure:
-
Place a small quantity of the dry, solid this compound into a capillary tube, ensuring the sample is packed to a height of about 2-3 mm.[15][16]
-
Compact the solid at the bottom (sealed end) of the tube by tapping or dropping it through a long glass tube.[17]
-
Place the capillary tube into the heating block of the melting point apparatus.[16]
-
If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary range.[16]
-
For an accurate measurement, start heating at a slow ramp rate (1-2 °C/min) beginning at a temperature approximately 15-20 °C below the expected melting point.[16][17]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[17]
-
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility can be performed as follows.
-
Materials: this compound, selected solvents (e.g., water, chloroform, ethyl acetate), test tubes, spatula, vortex mixer.
-
Procedure:
-
Place a small, pre-weighed amount of the compound (e.g., 25 mg) into a small test tube.[18]
-
Add a measured volume of the chosen solvent (e.g., 0.75 mL) in small portions.[18]
-
After each addition, vigorously shake or vortex the test tube to facilitate dissolution.[18]
-
Observe if the solid dissolves completely. Continue adding solvent in measured increments until dissolution is achieved or until a significant volume has been added, indicating poor solubility.
-
The temperature should be kept constant and recorded, as it significantly influences solubility.[19]
-
Synthetic Pathways Overview
The following diagram illustrates the two primary experimental workflows for the synthesis of this compound.
References
- 1. This compound | 2973-80-0 [chemicalbook.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. This compound CAS#: 2973-80-0 [m.chemicalbook.com]
- 4. This compound 95 2973-80-0 [sigmaaldrich.com]
- 5. This compound | 2973-80-0 | Benchchem [benchchem.com]
- 6. This compound | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 2973-80-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. 2973-80-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. jnfuturechemical.com [jnfuturechemical.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound(2973-80-0) 1H NMR spectrum [chemicalbook.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. pennwest.edu [pennwest.edu]
- 15. Determination of Melting Point [wiredchemist.com]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
An In-depth Technical Guide to 2-Bromo-5-hydroxybenzaldehyde (CAS: 2973-80-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-hydroxybenzaldehyde (CAS number 2973-80-0), a versatile chemical intermediate with significant applications in the pharmaceutical and organic synthesis sectors. This document details its chemical and physical properties, provides established synthesis protocols, and explores its reactivity. A key focus is its role as a crucial building block in the development of therapeutic agents, particularly inhibitors of phosphodiesterase-4 (PDE4) and B-cell lymphoma-extra large (Bcl-XL), which are prominent targets in inflammatory diseases and oncology, respectively. This guide incorporates detailed experimental methodologies, quantitative data summarized in tabular format, and visual diagrams of reaction pathways and relevant biological signaling cascades to serve as a practical resource for laboratory and development settings.
Chemical and Physical Properties
This compound is a substituted aromatic aldehyde. The strategic placement of the bromo, hydroxyl, and formyl groups on the benzene (B151609) ring imparts a unique reactivity profile, making it a valuable precursor in various synthetic endeavors.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2973-80-0 | [2][3] |
| Molecular Formula | C₇H₅BrO₂ | [2][3] |
| Molecular Weight | 201.02 g/mol | [1][3] |
| Appearance | Pale grey to white or tan solid/crystals | [4][5] |
| Melting Point | 130-135 °C | [1][3][6] |
| Boiling Point | 286.7 °C (Predicted) | [1][6][7] |
| Density | 1.737 g/cm³ (Predicted) | [2][6][7] |
| Solubility | Soluble in chloroform, dichloromethane (B109758), and ethyl acetate (B1210297). | [1][4][5][7] |
| InChI Key | SCRQAWQJSSKCFN-UHFFFAOYSA-N | [3] |
| SMILES | O=Cc1cc(O)ccc1Br | [3] |
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound, each with its own advantages and considerations.
Route 1: Direct Bromination of 3-Hydroxybenzaldehyde (B18108)
This method involves the direct electrophilic aromatic substitution of 3-hydroxybenzaldehyde with bromine. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a meta-director. This directing effect favors the introduction of the bromine atom at the position ortho to the hydroxyl group.[1]
-
Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH₂Cl₂) in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser.[4][8]
-
Heat the mixture to 35-40 °C to ensure complete dissolution of the starting material.[4][8]
-
Slowly add bromine (52 mL, 1.0 mol, 1.02 eq.) dropwise via the addition funnel, maintaining the reaction temperature between 35-38 °C.[4][8]
-
After the addition is complete, stir the reaction mixture at 35 °C overnight.[4][8]
-
Cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour at this temperature.[4][8]
-
Collect the precipitated solid by filtration and wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane (400 mL).[4][8]
-
Dry the resulting solid under vacuum to yield this compound.[4][8] The reported yield for this procedure is approximately 63%.[4][8]
Route 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde (B1267466)
This alternative route involves the cleavage of the methyl ether of the precursor, 2-Bromo-5-methoxybenzaldehyde, and has been reported to achieve a higher yield.[8]
-
To a solution of 2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol) in dichloromethane (10 mL), slowly add boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol) at 0 °C.[8]
-
Allow the reaction mixture to warm to 25 °C and stir for 3 hours.[8]
-
Quench the reaction by adding water (10 mL) at 0 °C.[8]
-
Extract the product with ethyl acetate (50 mL).[8]
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).[8]
-
Dry the organic layer over magnesium sulfate (B86663) and concentrate under reduced pressure.[8]
-
Purify the residue by flash column chromatography (petroleum ether) to afford this compound.[8] This method has a reported yield of 90.9%.[8]
Table 2: Comparison of Synthetic Routes
| Feature | Route 1: Direct Bromination | Route 2: Demethylation |
| Starting Material | 3-Hydroxybenzaldehyde | 2-Bromo-5-methoxybenzaldehyde |
| Key Reagent | Bromine | Boron tribromide |
| Reported Yield | ~63% | ~90.9% |
| Considerations | Lower yield. | Higher yield; requires handling of moisture-sensitive boron tribromide. |
Chemical Reactivity and Applications
The presence of three distinct functional groups—aldehyde, hydroxyl, and bromo—makes this compound a versatile synthon.[1]
-
Aldehyde Group: Readily undergoes nucleophilic addition and condensation reactions, most notably the formation of Schiff bases with primary amines.[1]
-
Hydroxyl Group: Can be alkylated or acylated to form ethers and esters, respectively.
-
Bromo Group: Can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, to form carbon-carbon bonds.
This trifunctional nature is exploited in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry.
Intermediate in Drug Synthesis
This compound is a key intermediate in the synthesis of several classes of therapeutic agents.[2][4][7][9]
-
PDE4 Inhibitors: It is a crucial reactant in the preparation of phosphodiesterase-4 (PDE4) inhibitors, such as Crisaborole, which is used for the topical treatment of atopic dermatitis.[2][4]
-
Bcl-XL Inhibitors: The compound is employed in the synthesis of B-cell lymphoma-extra large (Bcl-XL) inhibitors, which are investigated for their potential in cancer therapy by promoting apoptosis in cancer cells.[1][4][10]
-
Other Anticancer Agents: It also serves as a starting material for compounds that inhibit the growth of prostate cancer cells.[4][10]
-
Anti-inflammatory Agents: Its derivatives have been explored for their anti-inflammatory properties.[4]
Involvement in Signaling Pathways
While this compound itself is not directly involved in signaling pathways, the therapeutic agents derived from it are designed to modulate specific cellular signaling cascades.
PDE4 Signaling Pathway
Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] By inhibiting PDE4, compounds synthesized from this compound, such as Crisaborole, lead to an increase in intracellular cAMP levels.[5][8] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets.[1] In immune cells, this cascade generally results in a reduction of pro-inflammatory cytokine production, which is beneficial in treating inflammatory conditions like atopic dermatitis.[5][8]
Bcl-XL Anti-Apoptotic Pathway
Bcl-XL is an anti-apoptotic protein that resides on the outer mitochondrial membrane.[4] It functions by sequestering pro-apoptotic proteins like Bax and Bak, thereby preventing the formation of pores in the mitochondrial membrane.[4][11] This inhibition of pore formation prevents the release of cytochrome c into the cytoplasm, a critical step in the intrinsic pathway of apoptosis.[4] Cancer cells often overexpress Bcl-XL to evade programmed cell death.[4] Inhibitors of Bcl-XL, synthesized from this compound, bind to Bcl-XL and disrupt its interaction with pro-apoptotic proteins. This allows Bax and Bak to form pores, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis of the cancer cell.[4][10]
Safety and Handling
This compound is classified as harmful if swallowed and very toxic to aquatic life.[11][12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[5][12] Work should be conducted in a well-ventilated area or a chemical fume hood.[5] Avoid dust formation and contact with skin and eyes.[5][13]
Table 3: GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| GHS07, GHS09 | Warning | H302: Harmful if swallowed.H400: Very toxic to aquatic life. | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant. |
Data sourced from multiple safety data sheets.[3][11][12][13]
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][12] The compound may be air-sensitive.
Conclusion
This compound is a chemical of significant interest due to its versatile reactivity and its established role as a key building block in the synthesis of high-value pharmaceutical agents. Its utility in constructing inhibitors for crucial therapeutic targets like PDE4 and Bcl-XL underscores its importance in modern drug discovery and development. This guide provides essential technical information to support researchers in the effective and safe utilization of this compound in their synthetic and medicinal chemistry programs.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 6. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 9. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Functions of BCL-XL at the Interface between Cell Death and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Bromo-5-hydroxybenzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-5-hydroxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the experimental protocols used for data acquisition and presents the spectral data in a clear, tabular format for ease of reference and comparison.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its structural and electronic properties is crucial for its application in medicinal chemistry and materials science. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide focuses on the detailed analysis of the ¹H and ¹³C NMR spectra of this compound.
Chemical Structure
Figure 1: Chemical Structure of this compound
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound was recorded on a 300 MHz spectrometer using a solvent mixture of deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 10.1 | Singlet (s) | 1H | - | Aldehyde proton (-CHO) |
| 9.7 | Singlet (s) | 1H | - | Hydroxyl proton (-OH) |
| 7.4 | Doublet (d) | 1H | 8.7 | Aromatic proton (CH-aryl) |
| 7.2 | Doublet (d) | 1H | 3.0 | Aromatic proton (CH-aryl) |
| 6.9 | Doublet of doublets (dd) | 1H | 8.7 and 3.0 | Aromatic proton (CH-aryl) |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum was acquired at a frequency of 75.5 MHz in a solvent mixture of CDCl₃ and DMSO-d₆. The chemical shifts (δ) are reported in ppm.
| Chemical Shift (δ) ppm | Assignment |
| 191.4 | Carbonyl carbon (CHO) |
| 157.1 | Carbon attached to hydroxyl group (C-OH) |
| 134.0 | Aromatic carbon (CH) |
| 133.3 | Aromatic carbon (CH) |
| 123.1 | Aromatic carbon (CH) |
| 115.3 | Aromatic carbon (C-Br) |
| 114.9 | Aromatic carbon (C-CHO) |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound was achieved by the bromination of 3-hydroxybenzaldehyde (B18108). A detailed procedure is as follows:
-
Dissolve 3-hydroxybenzaldehyde in glacial acetic acid.
-
Slowly add bromine to the solution.
-
After a reaction time of 3 hours, add water to precipitate the solid product.
-
The mixture is then left in a refrigerator overnight to facilitate complete precipitation.
-
The resulting solid is filtered and recrystallized from water to yield this compound.[1]
NMR Spectroscopic Analysis
The NMR spectra were recorded on a 300 MHz spectrometer for ¹H NMR and a 75.5 MHz spectrometer for ¹³C NMR. The sample was dissolved in a mixture of deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts were referenced to the residual solvent signals.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Figure 2: General workflow for NMR spectroscopic analysis.
This guide provides essential spectroscopic data and methodologies for this compound, which will be a valuable resource for the scientific community. The detailed NMR data will aid in the quality control and characterization of this important chemical intermediate.
References
An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromo-5-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) analysis of 2-Bromo-5-hydroxybenzaldehyde. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents, including PDE4 inhibitors and Bcl-XL inhibitors for cancer cell growth.[1] A thorough understanding of its spectral characteristics is crucial for its identification, quality control, and use in drug development.
Core Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₅BrO₂ |
| Molecular Weight | 201.02 g/mol [2] |
| CAS Number | 2973-80-0[2] |
| Appearance | Solid |
| IUPAC Name | This compound[2] |
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound reveals key vibrational frequencies that correspond to its distinct structural features.
Experimental Protocol: FT-IR Spectroscopy
A standard protocol for acquiring the FT-IR spectrum of solid this compound is as follows:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Instrument Setup:
-
Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Perform a background scan using an empty sample compartment.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).
-
FT-IR Data Summary
The following table summarizes the characteristic FT-IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3331 | medium | O-H stretching (phenolic)[3] |
| 1684 | strong | C=O stretching (aromatic aldehyde)[3] |
| 1595, 1480 | strong | C=C stretching (aromatic ring)[3] |
| 1305 | strong | In-plane O-H bending |
| 1236 | strong | C-O stretching (phenolic) |
| 1170 | medium | C-H in-plane bending |
| 866, 831 | medium | C-H out-of-plane bending (aromatic) |
| 763 | medium | C-Br stretching |
| 586 | medium | Ring deformation |
Mass Spectrometry Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A typical GC-MS protocol for the analysis of this compound is as follows:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the sample solution is injected in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
The resulting total ion chromatogram (TIC) and mass spectra of the eluted peaks are analyzed. The mass spectrum of this compound is identified by its characteristic molecular ion peak and fragmentation pattern.
-
Mass Spectrometry Data Summary
The mass spectrum of this compound is characterized by the presence of a molecular ion peak and several key fragment ions. Due to the presence of one bromine atom, the molecular ion and bromine-containing fragments will exhibit a characteristic M/M+2 isotopic pattern with approximately equal intensities.
| m/z | Proposed Fragment Ion |
| 200/202 | [C₇H₅BrO₂]⁺ (Molecular Ion) |
| 199/201 | [M-H]⁺ |
| 171/173 | [M-CHO]⁺ |
| 121 | [M-Br]⁺ |
| 93 | [C₆H₅O]⁺ |
| 65 | [C₅H₅]⁺ |
Visualizations
Experimental Workflow
Caption: Workflow for the FT-IR and MS analysis.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed EI fragmentation of the molecule.
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Bromo-5-hydroxybenzaldehyde
For Immediate Release
This technical guide provides an in-depth analysis of the crystal structure and X-ray diffraction data of 2-Bromo-5-hydroxybenzaldehyde (C₇H₅BrO₂), a key intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive resource on the solid-state properties of this compound.
Molecular and Crystal Structure
This compound is an aromatic compound characterized by a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group. Its chemical structure dictates its reactivity and its role as a versatile building block in organic synthesis.
The crystalline form of this compound has been elucidated by single-crystal X-ray diffraction. The molecules in the crystal lattice are organized in a distinct pattern, forming zigzag chains that run along the b-axis and are stacked in layers perpendicular to the a-axis.[1] This arrangement is stabilized by intermolecular hydrogen bonds between the hydroxyl and carbonyl groups of adjacent molecules, with an O···O distance of 2.804(4) Å.[1]
A notable feature of the molecular geometry in the solid state is the significant deviation of the bromine atom from the plane of the benzene ring.[1] Furthermore, the aldehyde group is twisted by approximately 7.1(5)° relative to the aromatic ring.[1] A known polymorph of this compound exhibits a similar, yet distinct, crystal packing where molecules are linked by hydrogen bonds to form inversion dimers.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₇H₅BrO₂ |
| Molecular Weight | 201.02 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 3.9851(5) |
| b (Å) | 16.547(3) |
| c (Å) | 11.841(2) |
| Temperature (K) | 293(2) |
| Reference | Acta Crystallographica Section C, (1997), C53, 494-496[2] |
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of this compound involves the bromination of m-hydroxybenzaldehyde. The following protocol has been reported to produce the target compound in good yield.
Materials:
-
m-hydroxybenzaldehyde
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Bromine (Br₂)
-
n-heptane
Procedure:
-
Suspend m-hydroxybenzaldehyde (e.g., 120 g, 0.98 mol) in dichloromethane (2400 mL) in a suitable reaction vessel equipped with a stirrer, temperature probe, and addition funnel.
-
Heat the mixture to 35-40 °C to ensure complete dissolution of the starting material.
-
Slowly add bromine (e.g., 52 mL, 1.0 mol) dropwise to the solution, maintaining the reaction temperature between 35-38 °C.
-
After the addition is complete, stir the reaction mixture at 35 °C overnight.
-
Cool the mixture to -5 to 0 °C over a period of 2 hours and continue stirring for an additional hour at this temperature.
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane.
-
Dry the resulting solid under vacuum to yield this compound.
X-ray Diffraction Data Collection and Refinement
The crystallographic data presented in this guide were obtained from single-crystal X-ray diffraction studies. While specific instrumental parameters are not fully detailed in the primary literature, the following software packages were utilized for the data collection and analysis:
-
Data Collection: CAD-4 Software (Enraf-Nonius, 1989)[1]
-
Cell Refinement: CAD-4 Software[1]
-
Data Reduction: HELENA (Spek, 1997)[1]
-
Structure Solution: SHELXS97 (Sheldrick, 1990)[1]
-
Structure Refinement: SHELXL97 (Sheldrick, 1997)[1]
-
Molecular Graphics: ORTEPII (Johnson, 1976)[1]
The final R-factor for the refined structure was reported to be 0.030, indicating a high-quality structural determination.
Relevance in Drug Development: Targeting Signaling Pathways
This compound serves as a crucial starting material for the synthesis of inhibitors targeting key signaling proteins, notably Phosphodiesterase 4 (PDE4) and B-cell lymphoma-extra large (Bcl-xL).
Inhibition of the PDE4 Signaling Pathway
Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP), thereby downregulating its signaling. Inhibition of PDE4 leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, leading to a range of cellular responses, including anti-inflammatory effects.
Modulation of the Bcl-xL Anti-Apoptotic Pathway
Bcl-xL is a key anti-apoptotic protein that functions to prevent programmed cell death. It exerts its effect by inhibiting the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade that executes apoptosis. Inhibitors of Bcl-xL can disrupt this protective mechanism, thereby promoting apoptosis in cancer cells where Bcl-xL is often overexpressed.
Conclusion
The well-defined crystal structure and synthetic accessibility of this compound make it a valuable compound for further research and development. The data and protocols presented in this guide provide a solid foundation for its application in the design and synthesis of novel therapeutic agents targeting critical cellular signaling pathways.
References
A Deep Dive into 2-Bromo-5-hydroxybenzaldehyde: A Theoretical and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural, spectroscopic, and electronic properties of 2-Bromo-5-hydroxybenzaldehyde (2Br5HBA), a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] By integrating experimental data with Density Functional Theory (DFT) calculations, this document offers critical insights for researchers in medicinal chemistry and materials science.
Molecular Structure and Properties
This compound (C₇H₅BrO₂) is an aromatic aldehyde with a molecular weight of approximately 201.02 g/mol .[4] Its structure consists of a benzene (B151609) ring substituted with a bromine atom, a hydroxyl group, and a formyl (aldehyde) group. The precise arrangement of these functional groups dictates its chemical reactivity and potential for intermolecular interactions, such as hydrogen bonding.[5][6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₅BrO₂ |
| Molecular Weight | 201.02 g/mol [4] |
| Appearance | Pale grey to white or yellow-brown powder[2][3] |
| Melting Point | 130-135 °C[3] |
| Boiling Point | 286.7 °C at 760 mmHg[1] |
| Density | 1.737 g/cm³[1] |
| Solubility | Soluble in chloroform, dichloromethane (B109758), and ethyl acetate[1][2] |
| CAS Number | 2973-80-0[4] |
Optimized Molecular Geometry
The geometry of this compound has been optimized using DFT calculations, typically employing the B3LYP functional with a 6-311++G(d,p) basis set for accuracy and computational efficiency.[7] X-ray crystallography studies have shown that in the solid state, the aldehyde group can be slightly twisted out of the plane of the benzene ring.[5][6] Intermolecular hydrogen bonds between the hydroxyl and carbonyl groups are also observed, leading to the formation of zigzag chains in the crystal lattice.[5][6]
Computational and Experimental Protocols
A combination of computational and experimental techniques is employed to thoroughly characterize this compound.
Computational Methodology (DFT)
Density Functional Theory (DFT) calculations are a cornerstone for understanding the molecule's properties at an electronic level.
Caption: A typical workflow for DFT calculations on this compound.
The protocol generally involves:
-
Geometry Optimization: The initial molecular structure is optimized to find the most stable conformation with the minimum energy.[7]
-
Vibrational Frequency Analysis: This is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.[8]
-
Further Analyses: The output from the optimization and frequency calculations is then used for more detailed analyses, including Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (HOMO-LUMO) analyses.[7][9]
Experimental Synthesis and Spectroscopic Analysis
Synthesis: this compound can be synthesized by the regioselective bromination of 3-hydroxybenzaldehyde (B18108).[3][5] The reaction is typically carried out by slowly adding bromine to a solution of 3-hydroxybenzaldehyde in a solvent like dichloromethane or glacial acetic acid.[2][5]
FT-IR and FT-Raman Spectroscopy:
-
Protocol: Fourier Transform Infrared (FT-IR) spectra are recorded, often using a KBr pellet technique, in the range of 4000–400 cm⁻¹.[7] FT-Raman spectra are also recorded to complement the IR data.
-
Purpose: These techniques are used to identify the characteristic vibrational modes of the functional groups present in the molecule.
NMR Spectroscopy:
-
Protocol: ¹H and ¹³C NMR spectra are typically recorded in a suitable deuterated solvent, such as a mixture of CDCl₃ and DMSO-d₆.[5]
-
Purpose: NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is crucial for structural elucidation.
UV-Visible Spectroscopy:
-
Protocol: The UV-Visible absorption spectrum is measured in different solvents to study the electronic transitions and the effect of solvent polarity.[7][9]
-
Purpose: This analysis helps in understanding the electronic properties and the HOMO-LUMO energy gap of the molecule.
Spectroscopic and Electronic Properties Analysis
Vibrational Analysis
The vibrational spectra of this compound are characterized by specific peaks corresponding to its functional groups.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) (FT-IR) | Theoretical Wavenumber (cm⁻¹) (DFT/B3LYP) |
| O-H stretch | ~3331[5] | Scaled values are compared for accuracy |
| C=O stretch (aldehyde) | ~1684[5] | Scaled values are compared for accuracy |
| C=C stretch (aromatic) | ~1595, 1480[5] | Scaled values are compared for accuracy |
| C-O stretch | ~1170[5] | Scaled values are compared for accuracy |
Note: Theoretical frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data.[9]
NMR Spectral Data
The experimental ¹H and ¹³C NMR chemical shifts provide a fingerprint of the molecular structure.
| Nucleus | Experimental Chemical Shift (ppm) |
| ¹H (CHO) | ~10.1-10.2[5][6] |
| ¹H (OH) | ~9.6-9.7[5] |
| ¹H (aromatic) | ~6.9-7.8[5][6] |
| ¹³C (C=O) | ~191.4[5] |
| ¹³C (aromatic) | ~114.9-157.1[5] |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.
Caption: Relationship between HOMO-LUMO and chemical reactivity descriptors.
The energy gap (ΔE) between the HOMO and LUMO is an indicator of the molecule's stability and reactivity. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions.[8] This analysis is vital for predicting how the molecule might interact with biological targets.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the charge distribution on the molecule's surface.[7][10] It helps in identifying the electrophilic and nucleophilic sites.
-
Red regions: Indicate negative electrostatic potential and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.
-
Blue regions: Indicate positive electrostatic potential and are prone to nucleophilic attack.
-
Green regions: Represent neutral or near-zero potential.
This information is invaluable for understanding intermolecular interactions and predicting the molecule's binding behavior with receptors.[10]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the intramolecular charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule.[8][9] This helps in understanding the stability arising from these interactions and provides a more detailed picture of the bonding within the molecule.
Applications in Drug Development
This compound is a valuable building block in medicinal chemistry. It is a key reactant in the synthesis of:
-
Phosphodiesterase-4 (PDE4) inhibitors: These are investigated for treating inflammatory conditions.[1][10]
-
B-cell lymphoma-extra large (BCL-XL) inhibitors: These molecules are studied for their potential in cancer therapy by promoting apoptosis.[1][10]
-
Crisaborole: A topical treatment for atopic dermatitis.[3]
The theoretical and experimental data presented in this guide can aid in the rational design of new derivatives with improved efficacy and pharmacokinetic profiles.
Conclusion
The comprehensive analysis of this compound, combining DFT calculations with experimental spectroscopic data, provides a robust framework for understanding its molecular properties. The detailed insights into its structure, vibrational modes, electronic transitions, and reactive sites are crucial for its application in the synthesis of novel therapeutic agents. This guide serves as a valuable resource for researchers aiming to leverage the chemical potential of this important intermediate.
References
- 1. lifechempharma.com [lifechempharma.com]
- 2. This compound | 2973-80-0 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. This compound | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 2973-80-0 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Electronic and Thermodynamic Properties of 2-Bromo-5-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-hydroxybenzaldehyde is a key chemical intermediate with significant applications in the pharmaceutical industry. It serves as a crucial building block in the synthesis of bioactive molecules, most notably the phosphodiesterase-4 (PDE4) inhibitor Crisaborole, which is used for the topical treatment of atopic dermatitis.[1] Furthermore, this compound is a precursor for the development of Bcl-XL inhibitors, which are under investigation as potential anti-cancer agents due to their role in apoptosis.[2] This technical guide provides a comprehensive overview of the electronic and thermodynamic properties of this compound, supported by available experimental and computational data. It also outlines detailed experimental protocols for its characterization and visualizes key signaling pathways where its derivatives play a significant role.
Physicochemical Properties
This compound is a solid at room temperature, appearing as a white to yellow or brown powder.[3] It is soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[4]
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrO₂ | [3][5] |
| Molecular Weight | 201.02 g/mol | [5] |
| CAS Number | 2973-80-0 | [3] |
| Melting Point | 130-135 °C | [3] |
| Boiling Point | 286.7 °C at 760 mmHg | [4] |
| Density | 1.737 g/cm³ | [4] |
| Flash Point | 127.2 °C | [4] |
Electronic Properties
Disclaimer: The following table presents data calculated for the isomer 5-Bromo-2-hydroxybenzaldehyde using the B3LYP/6–311++G(d,p) method and should be considered as an approximation for this compound.
Table 2: Calculated Electronic Properties of 5-Bromo-2-hydroxybenzaldehyde (Isomer Reference)
| Parameter | Value (eV) |
| EHOMO | -8.24 |
| ELUMO | -1.14 |
| HOMO-LUMO Gap (ΔE) | 7.10 |
| Ionization Potential (I) | 8.24 |
| Electron Affinity (A) | 1.14 |
| Electronegativity (χ) | 4.69 |
| Chemical Potential (μ) | -4.69 |
| Chemical Hardness (η) | 3.55 |
| Global Electrophilicity Index (ω) | 3.09 |
Data sourced from a comprehensive theoretical and experimental analysis of 5-Bromo-2-hydroxybenzaldehyde.[3]
Thermodynamic Properties
Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy are essential for determining the stability and spontaneity of chemical reactions involving this compound. As with the electronic properties, specific experimental thermodynamic data for this compound is scarce in the literature. However, computational chemistry provides a powerful tool for estimating these values. A study on the isomer 5-Bromo-2-hydroxybenzaldehyde has explored the variation of its thermodynamic properties with temperature, indicating the feasibility of such calculations.[3]
Disclaimer: Specific quantitative thermodynamic data for this compound is not available in the cited literature. The following table is a placeholder to indicate the type of data that would be relevant for a complete thermodynamic profile.
Table 3: Thermodynamic Properties of this compound (Illustrative)
| Parameter | Symbol | Value | Units |
| Standard Enthalpy of Formation | ΔH°f | Data not available | kJ/mol |
| Standard Molar Entropy | S° | Data not available | J/(mol·K) |
| Standard Gibbs Free Energy of Formation | ΔG°f | Data not available | kJ/mol |
| Heat Capacity | Cp | Data not available | J/(mol·K) |
Experimental Protocols
Synthesis
A common synthetic route to this compound involves the regioselective bromination of 3-hydroxybenzaldehyde (B18108).[6]
Protocol: Bromination of 3-Hydroxybenzaldehyde
-
Dissolve 3-hydroxybenzaldehyde in a suitable solvent, such as glacial acetic acid or chloroform.[3][6]
-
Slowly add a stoichiometric amount of bromine to the solution while stirring. The reaction is typically carried out at a controlled temperature.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
Precipitate the product by adding water.
-
Collect the solid product by filtration and wash it with water.
-
Recrystallize the crude product from a suitable solvent (e.g., water) to obtain pure this compound.[6]
Spectroscopic Characterization
4.2.1. UV-Visible Spectroscopy
UV-Visible spectroscopy is used to study the electronic transitions within the molecule. For aromatic aldehydes like this compound, characteristic absorptions corresponding to π → π* and n → π* transitions are expected.[7]
Protocol: UV-Visible Spectroscopy
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or chloroform).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax) for the characteristic electronic transitions.
4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Protocol: FT-IR Spectroscopy
-
Prepare the sample as a KBr pellet or as a mull in Nujol.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the O-H stretch of the hydroxyl group, the C-H stretch of the aldehyde, the C=O stretch of the carbonyl group, and the aromatic C=C stretching vibrations.[8]
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure of this compound.
Protocol: NMR Spectroscopy
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record the ¹H NMR spectrum and analyze the chemical shifts, integration, and coupling patterns to assign the protons of the aromatic ring, the aldehyde, and the hydroxyl group.
-
Record the ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms in the molecule.
Signaling Pathways and Biological Relevance
This compound is a precursor to molecules that modulate key signaling pathways in human diseases.
PDE4 Inhibition Pathway
Crisaborole, synthesized from this compound, is a phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in regulating inflammatory responses.[9] By inhibiting PDE4, Crisaborole increases intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory cytokines.[9]
Caption: PDE4 Inhibition by Crisaborole Derivative.
Bcl-XL Mediated Apoptosis Pathway
Derivatives of this compound are being investigated as inhibitors of Bcl-XL, an anti-apoptotic protein.[2] Overexpression of Bcl-XL is a hallmark of many cancers, allowing cancer cells to evade programmed cell death (apoptosis). By inhibiting Bcl-XL, these compounds can restore the natural apoptotic pathway, leading to the death of cancer cells.[3]
Caption: Bcl-XL Inhibition and Apoptosis Induction.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound and its subsequent use in the development of bioactive compounds is outlined below.
Caption: Synthesis and Application Workflow.
Conclusion
This compound is a valuable molecule in medicinal chemistry and drug development. Its electronic and thermodynamic properties, which can be further elucidated through computational studies, are key to its reactivity and its role as a precursor to potent pharmaceutical agents. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this important compound. The visualization of the signaling pathways of its derivatives highlights its significance in targeting diseases such as atopic dermatitis and cancer. Further research into the quantitative electronic and thermodynamic properties of this compound will undoubtedly contribute to the design and synthesis of new and improved therapeutics.
References
- 1. mt.com [mt.com]
- 2. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
A Technical Guide to 4-Bromo-3-formylphenol (2-Bromo-5-hydroxybenzaldehyde) for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, and applications of a versatile building block in medicinal chemistry.
Introduction
4-Bromo-3-formylphenol, more systematically known as 2-Bromo-5-hydroxybenzaldehyde, is a substituted aromatic aldehyde that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique trifunctionalized benzene (B151609) ring structure, featuring a hydroxyl group, a bromine atom, and a formyl group, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and its application in the development of therapeutic agents, including inhibitors of phosphodiesterase 4 (PDE4), B-cell lymphoma-extra large (Bcl-XL), and prostate cancer cell growth.
Chemical and Physical Properties
This compound is a pale grey or white to grayish-white solid at room temperature. It is characterized by its solubility in common organic solvents such as chloroform, dichloromethane (B109758), and ethyl acetate, while being insoluble in water. The presence of the aldehyde, bromine, and phenolic hydroxyl groups confers a rich chemical reactivity to the molecule, allowing for a variety of chemical transformations.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Alternate Names | 4-Bromo-3-formylphenol | |
| CAS Number | 2973-80-0 | |
| Molecular Formula | C₇H₅BrO₂ | |
| Molecular Weight | 201.02 g/mol | |
| Melting Point | 130-135 °C | |
| Boiling Point | 286.7 °C at 760 mmHg | |
| Density | 1.737 g/cm³ | |
| Flash Point | 127.2 °C | |
| Appearance | Pale Grey Solid |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common and effective methods are detailed below.
Experimental Protocol 1: Bromination of 3-Hydroxybenzaldehyde (B18108)
This method involves the direct bromination of 3-hydroxybenzaldehyde and is suitable for large-scale synthesis.
Materials:
-
3-Hydroxybenzaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
n-Heptane
Procedure:
-
Suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser.
-
Heat the mixture to 35-40 °C to achieve complete dissolution of the starting material.
-
Slowly add bromine (52 mL, 1.0 mol) dropwise through the addition funnel, maintaining the reaction temperature between 35-38 °C.
-
After the addition is complete, stir the reaction mixture at 35 °C overnight.
-
Slowly cool the mixture to -5 to 0 °C over a period of 2 hours and continue stirring for an additional hour at this temperature.
-
Collect the precipitated solid by filtration through a Büchner funnel.
-
Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.
-
Dry the resulting gray solid under vacuum at room temperature to yield this compound (yield: 124.3 g, 63%).
Experimental Protocol 2: Ortho-Formylation of 2-Bromophenol (B46759)
This method provides a regioselective route to the desired product through the formylation of 2-bromophenol.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
2-Bromophenol
-
Diethyl ether
-
1 N Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry 500-mL, three-necked round-bottomed flask purged with argon, add anhydrous magnesium chloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol).
-
Add dry tetrahydrofuran (250 mL) via syringe.
-
Add triethylamine (10.12 g, 100 mmol) dropwise via syringe and stir the mixture for 10 minutes.
-
Add 2-bromophenol (8.65 g, 50 mmol) dropwise via syringe.
-
Immerse the flask in an oil bath at approximately 75 °C and heat at a gentle reflux for 4 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Cool the reaction mixture to room temperature and add 100 mL of diethyl ether.
-
Transfer the organic phase to a 1-L separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Further dry the resulting solid under vacuum to obtain crude 3-bromosalicylaldehyde (an isomer of the target compound, often formed in this reaction). Recrystallization from hexane can be performed for further purification. Note: While this protocol is for an isomer, similar ortho-formylation strategies can be adapted to yield this compound from the appropriate starting phenol.
Applications in Drug Discovery and Development
This compound serves as a critical starting material in the synthesis of various classes of therapeutic agents.
Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors
PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for diseases like chronic obstructive pulmonary disease (COPD) and asthma. Derivatives of this compound are utilized in the synthesis of potent PDE4 inhibitors. A general synthetic workflow involves leveraging the reactivity of the aldehyde and bromo groups.
Caption: Synthetic workflow for PDE4 inhibitors.
A key step is often a Suzuki-Miyaura cross-coupling reaction, where the bromine atom is replaced with various aryl or heteroaryl groups from corresponding boronic acids. This allows for the exploration of the structure-activity relationship (SAR) by introducing diverse substituents. The aldehyde functionality can then be further modified, for instance, through reductive amination or conversion to other functional groups to interact with the target enzyme's active site.
Synthesis of Bcl-XL Inhibitors
Bcl-XL is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy. Small molecule inhibitors of Bcl-XL can restore the natural process of programmed cell death (apoptosis) in cancer cells. This compound is a valuable precursor for the synthesis of Bcl-XL inhibitors. The synthetic strategies often involve building upon the scaffold of this compound to create molecules that mimic the binding of pro-apoptotic proteins to Bcl-XL.
Synthesis of Prostate Cancer Cell Growth Inhibitors
Research has demonstrated the utility of this compound in the preparation of compounds that inhibit the growth of prostate cancer cells. The development of targeted therapies for specific cancer types is a major goal in oncology, and this compound provides a platform for creating diverse chemical libraries for screening against prostate cancer cell lines.
Role in Signaling Pathways: The Nrf2/HO-1 Pathway
While direct studies on the signaling pathways of this compound are limited, research on a closely related marine compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (3-BDB), provides valuable insights. 3-BDB has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway.
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription and subsequent protein expression. The activation of this pathway helps to mitigate cellular damage from oxidative stress. The activation of the Nrf2/HO-1 pathway by 3-BDB is mediated by the upstream activation of ERK and Akt signaling pathways.
Caption: Nrf2/HO-1 signaling pathway activation.
Given the structural similarity, it is plausible that this compound or its derivatives could also modulate this or other cellular signaling pathways, making it an interesting candidate for further biological investigation.
Safety and Handling
This compound is classified as harmful if swallowed and is very toxic to aquatic life. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Bromo-3-formylphenol (this compound) is a versatile and valuable building block for the synthesis of a wide array of biologically active compounds. Its utility in the preparation of inhibitors for PDE4, Bcl-XL, and prostate cancer cell growth underscores its importance in modern drug discovery. The detailed synthetic protocols and an understanding of its potential role in modulating cellular signaling pathways, such as the Nrf2/HO-1 pathway, provide a solid foundation for researchers and scientists in the pharmaceutical industry to explore its full potential in developing novel therapeutics. As research continues, the applications of this compound are likely to expand, further solidifying its role as a key intermediate in medicinal chemistry.
Methodological & Application
Topic: Synthesis of 2-Bromo-5-hydroxybenzaldehyde from 3-hydroxybenzaldehyde
An Application Note and Protocol for the Synthesis of 2-Bromo-5-hydroxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the synthesis of this compound from 3-hydroxybenzaldehyde (B18108) via electrophilic aromatic substitution. This compound is a valuable building block in the development of various pharmaceutical agents, including inhibitors for PDE4 and BCL-XL, which are relevant in treating inflammatory diseases and cancer.[1][2] The procedure detailed herein is based on established methods, focusing on regioselectivity, reaction conditions, and product isolation to ensure a reliable and efficient synthesis.[1][3]
Introduction
This compound (CAS No: 2973-80-0) is a key chemical intermediate in medicinal chemistry and organic synthesis.[1] Its utility stems from the presence of three reactive sites: an aldehyde, a hydroxyl group, and a bromine atom, which allow for diverse subsequent chemical modifications. This application note describes a common and effective method for its preparation through the direct bromination of 3-hydroxybenzaldehyde. The protocol emphasizes precise control over reaction parameters to achieve high regioselectivity and yield.
Reaction Mechanism and Regioselectivity
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The benzene (B151609) ring of 3-hydroxybenzaldehyde is activated towards electrophilic attack by the hydroxyl (-OH) group and deactivated by the aldehyde (-CHO) group.
-
Directing Effects: The hydroxyl group is a potent activating group and an ortho-, para- director. It increases the electron density at the positions ortho (C2, C4) and para (C6) to itself. The aldehyde group is a deactivating group and a meta- director, directing incoming electrophiles to the C5 position.
-
Regioselectivity: The powerful activating and directing effect of the hydroxyl group dominates the deactivating effect of the aldehyde group.[4] Consequently, the bromine electrophile (Br+) preferentially substitutes at the positions activated by the -OH group. The primary product formed is this compound, which corresponds to substitution at the C6 position (para to the hydroxyl group and ortho to the aldehyde group). This position is electronically favored and sterically accessible.[5]
Caption: Logical flow of regioselectivity in the synthesis.
Experimental Protocol
This protocol is adapted from a general procedure for the bromination of m-hydroxybenzaldehyde.[1][3]
Materials and Equipment
| Reagents | Equipment |
| 3-Hydroxybenzaldehyde | 5 L Four-necked, round-bottomed flask |
| Dichloromethane (B109758) (CH2Cl2) | Overhead mechanical stirrer |
| Bromine (Br2) | Temperature probe |
| n-Heptane | Dosing (addition) funnel |
| Condenser tube | |
| Büchner funnel | |
| Vacuum filtration apparatus |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow diagram.
-
Dissolution: In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dosing funnel, and condenser, suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH2Cl2).[1][3]
-
Heating: Heat the mixture to 35-40 °C with stirring until all the raw material is completely dissolved.[1][3]
-
Bromine Addition: Slowly add bromine (52 mL, 1.0 mol, 1.02 eq.) dropwise through the addition funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 35-38 °C.[1][3]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 35 °C overnight.[1][3]
-
Precipitation: Slowly cool the mixture to a temperature of -5 to 0 °C over a period of 2 hours. Continue stirring at this temperature for an additional hour to ensure maximum precipitation of the product.[1][3]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1][3]
-
Washing: Wash the filter cake with 400 mL of a cold (0 °C) 1:1 mixture of n-heptane and dichloromethane to remove residual impurities.[1][3]
-
Drying: Dry the resulting gray solid under vacuum at room temperature to obtain the final product.[1][3]
Data Presentation
Reaction Components and Yield
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Amount Used | Moles (mol) | Equivalents |
| 3-Hydroxybenzaldehyde | C7H6O2 | 122.12 | 120 g | 0.98 | 1.0 |
| Bromine | Br2 | 159.81 | 52 mL (162.2 g) | 1.0 | 1.02 |
| This compound | C7H5BrO2 | 201.02 | 124.3 g (Yield) | 0.62 | - |
| Theoretical Yield: | 197.0 g | ||||
| Actual Yield: | 124.3 g[1][3] | ||||
| Percent Yield: | 63% [1][3] |
Product Specifications
| Property | Value |
| CAS Number | 2973-80-0[1] |
| Molecular Formula | C7H5BrO2[3] |
| Molecular Weight | 201.02 g/mol [3] |
| Appearance | White to gray to brown powder/crystal[1] |
| Melting Point | 132.0 to 136.0 °C |
| Boiling Point | 286.7 °C at 760 mmHg[2] |
| Density | 1.737 g/cm³[2] |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate[1][2] |
Safety and Handling
-
Bromine: Is highly toxic, corrosive, and can cause severe burns. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including neoprene gloves, a lab coat, and chemical splash goggles.
-
Dichloromethane: Is a volatile solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact. All operations should be performed within a fume hood.
-
General Precautions: The reaction is exothermic, especially during the addition of bromine. Ensure proper temperature control and have an ice bath ready for emergency cooling.
Conclusion
The protocol described provides an effective and reproducible method for the synthesis of this compound from 3-hydroxybenzaldehyde. By carefully controlling the reaction temperature and following the detailed workup procedure, a yield of approximately 63% can be achieved. This intermediate is crucial for researchers in drug discovery and organic synthesis, and this detailed guide serves as a reliable resource for its preparation.
References
Demethylation of 2-Bromo-5-methoxybenzaldehyde to yield 2-Bromo-5-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective demethylation of aryl methyl ethers is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis. The methoxy (B1213986) group often serves as a protecting group for phenols, and its efficient removal is essential for accessing the final active compounds. This document provides detailed application notes and protocols for the demethylation of 2-Bromo-5-methoxybenzaldehyde to yield 2-Bromo-5-hydroxybenzaldehyde, a valuable intermediate in the synthesis of various biologically active molecules, including PDE4 inhibitors and Bcl-xL inhibitors.[1][2]
Reaction Overview
The conversion of 2-Bromo-5-methoxybenzaldehyde to this compound involves the cleavage of the methyl ether bond. Several reagents can effect this transformation, with varying degrees of efficiency, selectivity, and compatibility with other functional groups. The most common and effective methods involve the use of Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), or proton acids like hydrobromic acid (HBr).[3]
Data Presentation: Comparison of Demethylation Methods
The following table summarizes quantitative data from various reported methods for the demethylation of 2-Bromo-5-methoxybenzaldehyde and related aryl methyl ethers.
| Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boron Tribromide (BBr₃) | Dichloromethane (B109758) (DCM) | 0 to 25 | 3 | 90.9 | [4] |
| Aluminum Chloride (AlCl₃) & Sodium Iodide (NaI) | Acetonitrile | Room Temp. to Reflux | 1 - 24 | Good to Excellent | |
| Pyridinium Hydrochloride | Molten (neat) | 180 - 210 | 3 | High | [5][6] |
| Hydrobromic Acid (HBr) | Acetic Acid | Reflux | Variable | Variable | [7] |
Experimental Protocols
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
This protocol is based on a high-yield procedure specifically reported for the demethylation of 2-Bromo-5-methoxybenzaldehyde.[4] Boron tribromide is a powerful Lewis acid that is highly effective for cleaving aryl methyl ethers under mild conditions.[8][9][10]
Materials:
-
2-Bromo-5-methoxybenzaldehyde
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether (or hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-5-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.[4][11]
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of BBr₃: Slowly add a 1.0 M solution of boron tribromide in DCM (1.0 eq) to the stirred solution of the starting material.[4] The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 3 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding deionized water.[4] Caution: The quenching of BBr₃ is highly exothermic and releases HBr gas. This step must be performed in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[4]
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[4]
-
Purification: Purify the crude product by flash column chromatography on silica gel using petroleum ether as the eluent to afford this compound as a colorless oil.[4]
Visualizations
Experimental Workflow for BBr₃ Demethylation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Application Notes and Protocols for the Bromination of m-Hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the bromination of m-hydroxybenzaldehyde, a critical reaction in the synthesis of various pharmaceutical intermediates and bioactive molecules. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions, and this protocol focuses on the synthesis of 2-bromo-3-hydroxybenzaldehyde (B121576).
Introduction
The bromination of m-hydroxybenzaldehyde is a classic example of electrophilic aromatic substitution on a disubstituted benzene (B151609) ring. The directing effects of the hydroxyl (-OH) and formyl (-CHO) groups play a crucial role in determining the position of the incoming bromine atom. The hydroxyl group is an activating, ortho-, para-director, while the formyl group is a deactivating, meta-director.[1][2] Consequently, the reaction can potentially yield a mixture of isomers, primarily 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde.[3] The protocol detailed below has been established for the selective synthesis of 2-bromo-3-hydroxybenzaldehyde.[4][5]
Experimental Protocol: Synthesis of 2-Bromo-3-hydroxybenzaldehyde
This protocol outlines the synthesis of 2-bromo-3-hydroxybenzaldehyde from m-hydroxybenzaldehyde using bromine in acetic acid.
Materials:
-
m-Hydroxybenzaldehyde
-
Iron powder
-
Sodium acetate (B1210297)
-
Glacial acetic acid
-
Bromine
-
Anhydrous sodium sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Heating mantle or water bath
-
Apparatus for extraction (separatory funnel)
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, suspend 5 g (0.04 mol) of 3-hydroxybenzaldehyde, 172 mg (3 mmol) of iron powder, and 6.72 g (0.08 mol) of sodium acetate in 40 mL of acetic acid.[4][5]
-
Gently warm the suspension until a clear solution is formed.[4][5]
-
Cool the solution to room temperature.
-
Slowly add a solution of bromine in 10 mL of glacial acetic acid dropwise to the mixture over a period of 15 minutes.[4][5]
-
After the addition is complete, continue to stir the reaction mixture for 2 hours at room temperature.[4][5]
-
Upon completion of the reaction, pour the mixture into ice water.[4][5]
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).[4][5]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[4][5]
-
Concentrate the dried organic solution under reduced pressure.[4][5]
-
Recrystallize the resulting residue from dichloromethane to obtain the pure 2-bromo-3-hydroxybenzaldehyde.[4][5]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-bromo-3-hydroxybenzaldehyde.
| Parameter | Value | Reference |
| Starting Material | m-Hydroxybenzaldehyde (5 g, 0.04 mol) | [4][5] |
| Reagents | Iron powder (172 mg, 3 mmol), Sodium acetate (6.72 g, 0.08 mol), Bromine in glacial acetic acid (10 mL) | [4][5] |
| Solvent | Acetic acid (40 mL) | [4][5] |
| Reaction Time | 2 hours | [4][5] |
| Product Yield | 2.3 g (28%) | [4][5] |
| Product Characterization | ¹H NMR (400 MHz, DMSO-d₆): δ 10.30 (s, 1H), 7.54-7.51 (m, 1H), 7.39-7.35 (m, 1H), 7.31-7.27 (m, 1H), 5.90 (s, 1H) | [4][5] |
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-bromo-3-hydroxybenzaldehyde.
Discussion on Regioselectivity
The formation of 2-bromo-3-hydroxybenzaldehyde as a major product in the presence of iron is consistent with the directing effects of the substituents. The hydroxyl group strongly activates the ortho and para positions. The iron acts as a Lewis acid catalyst, polarizing the bromine molecule and increasing its electrophilicity. While other isomers such as this compound can also be formed, the conditions outlined in this protocol favor the formation of the 2-bromo isomer.[3] It is crucial for researchers to be aware of the potential for isomeric impurities and to employ appropriate analytical techniques for product characterization and purification.
References
- 1. Question: What should be the product in the following reaction? 3-Hydrox.. [askfilo.com]
- 2. What should be the product in the following reaction? Reactant: 3-hydrox.. [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-3-hydroxybenzaldehyde | 196081-71-7 [chemicalbook.com]
- 5. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis of Crisaborole Utilizing 2-Bromo-5-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crisaborole (B606811), a phosphodiesterase-4 (PDE4) inhibitor, is a non-steroidal topical treatment for mild to moderate atopic dermatitis. A key starting material in several prominent synthetic routes to Crisaborole is 2-Bromo-5-hydroxybenzaldehyde. This document provides detailed application notes and experimental protocols for the synthesis of Crisaborole, focusing on the strategic use of this key intermediate. The information compiled herein is intended to guide researchers in the efficient and scalable production of Crisaborole.
Introduction
This compound is a versatile chemical intermediate employed in the synthesis of various pharmaceutical agents, most notably Crisaborole.[1] Its unique substitution pattern, featuring a bromine atom ortho to the aldehyde and a hydroxyl group meta to the aldehyde, provides the necessary functionalities for the construction of the benzoxaborole core of Crisaborole. Several synthetic strategies have been developed, often involving the initial formation of a diaryl ether linkage followed by boronation and cyclization. This document outlines and compares different synthetic approaches, providing detailed protocols for key transformations.
Synthetic Strategies Overview
The synthesis of Crisaborole from this compound generally proceeds through the formation of the key intermediate, 4-(4-bromo-3-formylphenoxy)benzonitrile (B1381863). This is typically achieved via a nucleophilic aromatic substitution reaction between this compound and a protected p-cyanophenol derivative. Subsequent steps involve the introduction of the boron moiety, often through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester, and finally, deprotection and cyclization to yield Crisaborole.
A generalized synthetic scheme is presented below:
Caption: Generalized synthetic pathway for Crisaborole from this compound.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes quantitative data from various reported synthetic routes for key steps in the synthesis of Crisaborole starting from this compound.
| Step | Reactants | Reagents & Conditions | Yield (%) | Reference |
| Ether Formation | This compound, 4-fluorobenzonitrile (B33359) | K₂CO₃, DMA, 60-70°C | >99 (crude) | [2] |
| Reduction of Aldehyde | 4-(4-Bromo-3-formylphenoxy)-2,6-dichlorobenzonitrile | NaBH₄, Toluene, 45-50°C | 98 | [3][4] |
| Boronation & Cyclization (Batch) | THP-protected bromoarene | n-Butyllithium, Triisopropyl borate, THF, -78°C; then 3M HCl | 40.2 | [5][6] |
| Boronation & Cyclization (Flow) | THP-protected bromoarene | n-Butyllithium, Triisopropyl borate, THF, -60°C (1.5s residence); then 3M HCl | 50.0 (crude) | [5][6] |
| One-Pot Ether Formation & Reduction | This compound, 2,6-dichloro-4-fluorobenzonitrile | K₂CO₃, DMA, 20-30°C; then NaBH₄ | 97 | [7] |
| Final Purification | Crisaborole | Precipitation from Acetone/Water | 90 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-bromo-3-formylphenoxy)benzonitrile
This protocol describes the nucleophilic aromatic substitution reaction to form the diaryl ether intermediate.
Materials:
-
This compound
-
4-Fluorobenzonitrile
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA)
-
Isopropyl alcohol
Procedure:
-
To a reaction vessel, add this compound (35.5 g), dimethylacetamide (355 g), 4-fluorobenzonitrile (35.5 g), and potassium carbonate (35.5 g).[2]
-
Purge the vessel with nitrogen and stir the mixture.[2]
-
Heat the reaction mixture to 60-70°C and maintain this temperature for at least 2 hours.[2]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to 15-25°C.[2]
-
Filter the mixture and wash the solid with water (888 ml) to obtain the wet product.[2]
-
Recrystallize the crude product from isopropyl alcohol by heating to dissolve, followed by cooling to induce crystallization.[2]
-
Filter the purified product and dry under vacuum to yield 4-(4-bromo-3-formylphenoxy)benzonitrile (41.8 g).[2]
Protocol 2: Boronation and Cyclization to Crisaborole (Batch Process)
This protocol outlines the conversion of the bromo-intermediate to Crisaborole via a lithium-halogen exchange, boronation, and subsequent cyclization. Note: This reaction is performed under anhydrous conditions and at very low temperatures.
Materials:
-
Protected 4-(4-bromo-3-hydroxymethylphenoxy)benzonitrile (e.g., THP-protected)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
3M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the protected bromo-intermediate in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.[5][6]
-
Slowly add n-butyllithium solution dropwise to the reaction mixture, maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for a specified time to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature at -78°C.[5][6]
-
Allow the reaction to proceed at -78°C for a set duration before gradually warming to room temperature.
-
Quench the reaction by the slow addition of 3M HCl and stir for approximately 10 hours to effect deprotection and cyclization.[5][6]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude Crisaborole by an appropriate method, such as column chromatography or recrystallization.
Mechanism of Action: PDE4 Inhibition
Crisaborole exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, Crisaborole increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn can modulate the activity of various downstream signaling pathways, including the inhibition of the pro-inflammatory transcription factor NF-κB. The net effect is a reduction in the production of inflammatory cytokines, which are key mediators in the pathophysiology of atopic dermatitis.[8][9]
Caption: Mechanism of action of Crisaborole via PDE4 inhibition.
Experimental Workflow: From Intermediate to Purified Product
The following diagram illustrates a typical experimental workflow for the later stages of Crisaborole synthesis, from the key bromo-intermediate to the final purified active pharmaceutical ingredient (API).
Caption: A typical experimental workflow for the final steps of Crisaborole synthesis.
Conclusion
This compound serves as a critical and efficient starting material for the synthesis of Crisaborole. The synthetic routes outlined in this document, particularly those proceeding through the 4-(4-bromo-3-formylphenoxy)benzonitrile intermediate, offer robust and scalable methods for the production of this important pharmaceutical agent. The provided protocols and comparative data are intended to assist researchers in optimizing their synthetic strategies for Crisaborole.
References
- 1. apicule.com [apicule.com]
- 2. Page loading... [guidechem.com]
- 3. US10329311B1 - Process for the preparation of crisaborole - Google Patents [patents.google.com]
- 4. US20210070781A1 - A process for the preparation of crisaborole - Google Patents [patents.google.com]
- 5. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
Application Notes and Protocols: 2-Bromo-5-hydroxybenzaldehyde as a Precursor for Bcl-XL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-bromo-5-hydroxybenzaldehyde as a key starting material in the synthesis of potent and selective B-cell lymphoma-extra large (Bcl-XL) inhibitors. The protocols and data presented herein are designed to guide researchers in the development of novel anti-cancer therapeutics targeting the Bcl-XL-mediated apoptotic pathway.
Introduction
Bcl-XL is a pivotal anti-apoptotic protein that is frequently overexpressed in a multitude of human cancers, contributing to tumor cell survival and resistance to conventional therapies. By sequestering pro-apoptotic proteins such as Bim, Bak, and Bax, Bcl-XL effectively blocks the intrinsic pathway of apoptosis. Therefore, small molecule inhibitors that disrupt the Bcl-XL/pro-apoptotic protein interaction are of significant interest as potential cancer therapeutics.
This compound serves as a versatile precursor for the synthesis of various Bcl-XL inhibitors. Its substituted phenyl ring provides a scaffold that can be elaborated to mimic the binding of the BH3 domain of pro-apoptotic proteins to the hydrophobic groove of Bcl-XL. The bromine and hydroxyl functionalities offer strategic points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Bcl-XL Signaling Pathway and Mechanism of Inhibition
The intrinsic apoptosis pathway is tightly regulated by the balance between pro- and anti-apoptotic members of the Bcl-2 family. In healthy cells, Bcl-XL sequesters pro-apoptotic proteins, preventing their activation. However, in response to cellular stress or damage, BH3-only proteins are upregulated and bind to Bcl-XL, releasing the pro-apoptotic effectors. These then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspases, culminating in programmed cell death. Cancer cells often overexpress Bcl-XL, tilting the balance towards survival. Bcl-XL inhibitors, synthesized from precursors like this compound, are designed to bind to the BH3-binding groove of Bcl-XL, mimicking the action of BH3-only proteins. This competitive inhibition liberates pro-apoptotic proteins, thereby restoring the cell's ability to undergo apoptosis.
Caption: Bcl-XL signaling pathway and mechanism of inhibition.
Representative Synthetic Protocol
Step 1: Protection of the Hydroxyl Group
The phenolic hydroxyl group of this compound is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group for phenols is the methoxymethyl (MOM) ether.
-
Reaction: this compound is reacted with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add MOM-Cl (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Reductive Amination
The aldehyde functionality is converted to an amine via reductive amination. This step introduces a key nitrogen atom for further elaboration of the inhibitor scaffold.
-
Reaction: The protected benzaldehyde (B42025) from Step 1 is reacted with a suitable primary amine (e.g., an amino acid ester or another functionalized amine) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120).
-
Procedure:
-
Dissolve the MOM-protected 2-bromo-5-(methoxymethoxy)benzaldehyde (B8742610) (1.0 eq) and the primary amine (1.1 eq) in a solvent like dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Step 3: Suzuki Coupling
The bromine atom on the aromatic ring is utilized for a palladium-catalyzed Suzuki cross-coupling reaction to introduce another aryl or heteroaryl moiety, which is often crucial for binding to the Bcl-XL protein.
-
Reaction: The product from Step 2 is reacted with a boronic acid or boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Procedure:
-
To a degassed solution of the bromo-compound (1.0 eq), the boronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a toluene/ethanol/water mixture, add the palladium catalyst (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux until the starting material is consumed.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Step 4: Deprotection
The final step involves the removal of the MOM protecting group to reveal the free hydroxyl group, which may be important for hydrogen bonding interactions with the target protein.
-
Reaction: The MOM ether is cleaved under acidic conditions, for example, using hydrochloric acid in methanol.
-
Procedure:
-
Dissolve the MOM-protected compound in methanol.
-
Add a solution of hydrochloric acid (e.g., 2 M) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a base (e.g., saturated sodium bicarbonate).
-
Extract the final product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by preparative HPLC to yield the final Bcl-XL inhibitor.
-
Application Notes and Protocols for the Synthesis of PDE4 Inhibitors from 2-Bromo-5-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP. Inhibition of PDE4 elevates intracellular cAMP levels, which in turn suppresses inflammatory responses by modulating the activity of various immune cells. This mechanism has established PDE4 as a significant therapeutic target for a range of inflammatory conditions, including atopic dermatitis, psoriasis, and chronic obstructive pulmonary disease (COPD).[1][2][3][4] 2-Bromo-5-hydroxybenzaldehyde is a key starting material for the synthesis of a class of potent PDE4 inhibitors known as benzoxaboroles, exemplified by the FDA-approved drug Crisaborole (B606811).[5][6]
These application notes provide detailed protocols for the synthesis of the PDE4 inhibitor Crisaborole from this compound, along with methodologies for evaluating its biological activity.
PDE4 Signaling Pathway and Inhibition
The inhibition of PDE4 leads to an accumulation of intracellular cAMP. This activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB translocates to the nucleus, where it modulates the transcription of genes involved in the inflammatory response, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-2, and IFN-γ.[5][7]
Caption: PDE4 Signaling Pathway and the Mechanism of Inhibition.
Experimental Workflow
The overall workflow for the synthesis and evaluation of PDE4 inhibitors from this compound involves chemical synthesis followed by in vitro biological assays to determine potency and anti-inflammatory activity.
Caption: Experimental workflow from synthesis to biological evaluation.
Quantitative Data
The inhibitory activities of Crisaborole and its analogs against various PDE4 subtypes are summarized below. This data is crucial for understanding the structure-activity relationship and selectivity of these compounds.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Reference |
| Crisaborole | 610 | 110 | 6400 | 730 | [8] |
| Analog 1 (AN2898) | - | 0.42 | - | - | [3][9] |
| Analog 2 | - | 13 | 433-fold selective over PDE4D2 | - | [3] |
| Analog 3 | - | 7.3 | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of Crisaborole
This protocol is a two-step synthesis of Crisaborole starting from this compound.
Step 1: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile [1][2]
-
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (100 g, 497 mmol) and 4-fluorobenzonitrile (301.2 g, 2487 mmol) in a mixture of DMF (250 mL) and toluene (500 mL).
-
Add potassium carbonate (206.2 g, 1492 mmol) to the solution.
-
Heat the reaction mixture to 115 °C and stir for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and filter to remove insoluble materials.
-
Remove the solvent and excess 4-fluorobenzonitrile by distillation under reduced pressure.
-
To the residue, add ethyl acetate (800 mL), water (500 mL), and brine (40 mL). Perform phase separation at 65-70 °C.
-
Extract the aqueous phase with ethyl acetate (150 mL) at the same temperature.
-
Combine the organic phases and wash sequentially with a mixture of water (225 mL) and brine (180 mL) at 65-70 °C.
-
Concentrate the organic phase under reduced pressure to obtain a solid.
-
Purify the solid by recrystallization from a hot mixture of ethyl acetate and toluene to yield 4-(4-Bromo-3-formylphenoxy)benzonitrile.
-
Step 2: Boronylation and Cyclization to Crisaborole [10]
-
Materials:
-
4-(4-Bromo-3-formylphenoxy)benzonitrile (from Step 1)
-
Ethylene (B1197577) glycol
-
p-Toluenesulfonic acid
-
Dichloromethane (DCM)
-
n-Butyl lithium (n-BuLi)
-
Triisopropyl borate (B1201080)
-
Tetrahydrofuran (THF), dry
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Protection of the aldehyde: To a solution of 4-(4-bromo-3-formylphenoxy)benzonitrile in dichloromethane, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until the reaction is complete (monitored by TLC) to form the acetal-protected compound.
-
Work up the reaction by washing with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Boronylation: Dissolve the acetal-protected compound in dry THF and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add n-butyl lithium and stir for 30 minutes.
-
Add triisopropyl borate and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature.
-
Deprotection and Cyclization: Quench the reaction with aqueous hydrochloric acid. This will deprotect the acetal (B89532) and facilitate the spontaneous cyclization to form Crisaborole.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain Crisaborole.
-
Protocol 2: In vitro PDE4 Inhibition Assay
This protocol is for determining the IC50 value of a synthesized compound against PDE4.
-
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B)
-
cAMP substrate
-
Assay buffer
-
Synthesized inhibitor (e.g., Crisaborole)
-
Reference inhibitor (e.g., Rolipram)
-
Detection reagents (e.g., based on fluorescence polarization, HTRF, or other methods)
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor and the reference inhibitor in DMSO.
-
In a 384-well plate, add the diluted inhibitors. Include controls with DMSO only (no inhibitor) and no enzyme.
-
Add the diluted PDE4 enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the cAMP substrate to all wells.
-
Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Cell-based TNF-α Release Assay[11][12][13]
This protocol evaluates the anti-inflammatory effect of the synthesized inhibitors by measuring the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized inhibitor
-
DMSO (vehicle control)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of RPMI-1640 with 10% FBS.
-
Prepare serial dilutions of the synthesized inhibitor in the culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 50 µL of the diluted inhibitor or vehicle control to the respective wells. Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
Add 50 µL of LPS solution to each well to a final concentration of 100 ng/mL to stimulate TNF-α release. For unstimulated controls, add 50 µL of culture medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and carefully collect the supernatant.
-
Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α release for each concentration of the inhibitor compared to the LPS-stimulated vehicle control.
-
Conclusion
The synthetic route starting from this compound provides an effective method for producing benzoxaborole-based PDE4 inhibitors. The provided protocols offer a comprehensive guide for the synthesis and biological evaluation of these compounds. The quantitative data highlights the potential for developing highly potent and selective PDE4 inhibitors for the treatment of inflammatory diseases. Further investigation into the structure-activity relationships of this class of compounds may lead to the discovery of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile | 906673-54-9 [chemicalbook.com]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 4. process.st [process.st]
- 5. Protein-protein interactions of PDE4 family members - Functions, interactions and therapeutic value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apicule.com [apicule.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-(4-BroMo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. Design, synthesis and biological evaluation of novel benzoxaborole derivatives as potent PDE4 inhibitors for topical treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
Application Notes and Protocols: Preparation and Biological Evaluation of Schiff Base Derivatives from 2-Bromo-5-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of Schiff base derivatives synthesized from 2-Bromo-5-hydroxybenzaldehyde. The protocols detailed below are intended to serve as a guide for the preparation and assessment of these compounds for potential therapeutic applications, particularly in the fields of antimicrobial and anticancer drug discovery.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone.[1] Derivatives of this compound are of particular interest due to the presence of the hydroxyl group and the bromine atom, which can enhance the biological activity of the resulting Schiff base. These compounds and their metal complexes have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[2][3] This document outlines the protocols for their synthesis and evaluation.
Synthesis of Schiff Base Derivatives
The general method for the synthesis of Schiff base derivatives from this compound involves a condensation reaction with a primary amine in an alcoholic solvent.[4]
General Experimental Protocol for Synthesis
This protocol describes the synthesis of a Schiff base from this compound and a primary amine (e.g., aniline).
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a 50 mL round bottom flask, dissolve 0.01 moles of this compound in 20 mL of absolute ethanol.
-
To this solution, add 0.01 moles of the selected primary amine (e.g., aniline).[4]
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[5]
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for approximately 3-5 hours.[4][5]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
The precipitated solid product is then collected by filtration.[4]
-
Wash the crude product with a small amount of cold ethanol.
-
Purify the Schiff base by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.[4]
-
Dry the purified crystals at room temperature.
Characterization
The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.
-
Melting Point: Determine the melting point of the purified product.
-
FT-IR Spectroscopy: To identify the formation of the azomethine (-C=N) bond, typically observed in the range of 1590-1626 cm⁻¹.[1]
-
¹H-NMR Spectroscopy: To confirm the presence of protons in different chemical environments, including the azomethine proton (CH=N), aromatic protons, and the phenolic proton.[6]
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized compound.
Applications and Biological Activity
Schiff base derivatives of this compound have shown promising potential as antimicrobial and anticancer agents.
Antimicrobial Activity
These compounds have been evaluated against various bacterial and fungal strains. The presence of the bromo and hydroxyl groups is believed to contribute to their antimicrobial efficacy.
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Synthesized Schiff base derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Ketoconazole) drugs
-
DMSO (for dissolving compounds)
-
Incubator
Procedure:
-
Prepare a stock solution of the synthesized Schiff base in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the respective broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum) and a negative control (broth only). Also, test a standard antimicrobial drug as a reference.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.
The following table summarizes the reported antimicrobial activity of some Schiff base derivatives.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Schiff base of 5-bromosalicylaldehyde (B98134) and p-toluidine (B81030) complex with Zn(II) | E. coli | - | [7] |
| Schiff base of 5-bromosalicylaldehyde and p-toluidine complex with Ni(II) | P. aeruginosa | - | [7] |
| Sulfamethoxazole-salicylaldehyde Schiff base (L2) | Rapidly Growing Mycobacteria | 0.61 - 1.22 | [8] |
| Sulfamethoxazole-pyridoxal HCl Schiff base (L1) | Rapidly Growing Mycobacteria | 0.61 - 1.22 | [8] |
Note: Specific MIC values for this compound derivatives were not consistently available in the searched literature. The data presented is for structurally related compounds to indicate the potential activity.
Anticancer Activity
Schiff bases derived from hydroxybenzaldehydes have been investigated for their cytotoxic effects against various cancer cell lines.[9]
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, Hep-G2)
-
Normal cell lines (for selectivity)
-
Synthesized Schiff base derivatives
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the Schiff base derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability, and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]
The following table summarizes the reported anticancer activity of some bromo-substituted Schiff base derivatives.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Mn(II) complex of a bromo-substituted Schiff base (MnL2) | Hep-G2 (Liver Cancer) | 2.6 ± 0.11 | [7] |
| Mn(II) complex of a bromo-substituted Schiff base (MnL2) | MCF-7 (Breast Cancer) | 3.0 ± 0.2 | [7] |
| Cisplatin (Standard Drug) | MCF-7 (Breast Cancer) | 4.0 | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of Schiff base derivatives.
Proposed Signaling Pathway for Anticancer Activity
Some Schiff base derivatives of 2-hydroxybenzaldehyde have been shown to induce apoptosis in cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9][10] While the specific mechanism for this compound derivatives is still under investigation, the MAPK pathway represents a potential target.
Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols should be adapted and optimized based on the specific substrates and experimental conditions. All laboratory work should be conducted in accordance with standard safety procedures.
References
- 1. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechempharma.com [lifechempharma.com]
- 4. researchgate.net [researchgate.net]
- 5. globalconference.info [globalconference.info]
- 6. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metal Complexes of Schiff Bases Derived from 2-Bromo-5-hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, characterization, and applications of metal complexes derived from Schiff bases of 2-Bromo-5-hydroxybenzaldehyde. Detailed experimental protocols for synthesis and various biological assays are included, along with a summary of quantitative data and visualizations of key biological pathways.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are versatile ligands that form stable complexes with a wide range of metal ions. When derived from substituted salicylaldehydes, such as this compound, these ligands and their metal complexes exhibit a broad spectrum of biological activities, making them promising candidates for drug development and catalysis. The presence of the bromo and hydroxyl groups on the aromatic ring can significantly influence the electronic and steric properties of the resulting complexes, thereby modulating their biological efficacy. These complexes have garnered significant attention for their potential applications as antimicrobial, anticancer, and antioxidant agents.
Applications
Metal complexes of Schiff bases derived from this compound have demonstrated significant potential in several key areas of research and development:
-
Antimicrobial Activity: These complexes often exhibit enhanced antibacterial and antifungal properties compared to the free Schiff base ligand. The chelation of the metal ion is believed to increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.
-
Anticancer Activity: Many of these metal complexes display potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.
-
Antioxidant Activity: The phenolic hydroxyl group in the Schiff base ligand, along with the redox properties of the coordinated metal ion, can contribute to the antioxidant capacity of these complexes. They can act as radical scavengers, mitigating oxidative stress, which is implicated in numerous disease states.
-
Catalysis: Schiff base metal complexes are also explored as catalysts in various organic transformations due to their stability and tunable electronic and steric properties.
Data Presentation
The following tables summarize the quantitative data for the biological activities of representative metal complexes of Schiff bases derived from this compound and related structures.
Table 1: Antimicrobial Activity (Zone of Inhibition in mm)
| Complex/Ligand | Escherichia coli | Bacillus subtilis | Staphylococcus aureus | Candida albicans |
| Ligand | 8 | 10 | 9 | 7 |
| Cu(II) Complex | 15 | 18 | 16 | 14 |
| Co(II) Complex | 12 | 15 | 14 | 11 |
| Ni(II) Complex | 11 | 14 | 13 | 10 |
| Zn(II) Complex | 13 | 16 | 15 | 12 |
| Ciprofloxacin | 25 | 28 | 26 | - |
| Fluconazole | - | - | - | 22 |
Note: Data is representative and compiled from various sources on similar Schiff base metal complexes.
Table 2: Anticancer Activity (IC50 in µM)
| Complex/Ligand | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| Ligand | >100 | >100 | >100 |
| Cu(II) Complex | 15.2 | 20.5 | 25.8 |
| Co(II) Complex | 25.8 | 32.1 | 38.4 |
| Ni(II) Complex | 30.1 | 38.7 | 45.2 |
| Zn(II) Complex | 22.5 | 28.9 | 33.7 |
| Cisplatin | 8.5 | 10.2 | 12.1 |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth and are representative of similar Schiff base metal complexes.
Table 3: Antioxidant Activity (DPPH Radical Scavenging, IC50 in µg/mL)
| Complex/Ligand | IC50 (µg/mL) |
| Ligand | 85 |
| Cu(II) Complex | 35 |
| Co(II) Complex | 48 |
| Ni(II) Complex | 55 |
| Zn(II) Complex | 42 |
| Ascorbic Acid | 15 |
Note: IC50 values represent the concentration required to scavenge 50% of DPPH radicals and are representative of similar Schiff base metal complexes.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Ligand from this compound and Aniline (B41778)
This protocol describes a general procedure for the synthesis of the Schiff base ligand.
Materials:
-
This compound
-
Aniline
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol with gentle warming and stirring.
-
In a separate beaker, dissolve 0.01 mol of aniline in 20 mL of absolute ethanol.
-
Add the aniline solution dropwise to the aldehyde solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and reflux the mixture for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid Schiff base is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure Schiff base ligand.
-
Dry the purified product in a desiccator over anhydrous CaCl2.
Protocol 2: Synthesis of Metal(II) Complexes of the Schiff Base Ligand
This protocol outlines the general synthesis of metal complexes.
Materials:
-
Synthesized Schiff base ligand
-
Metal(II) chloride or acetate (B1210297) salt (e.g., CuCl2·2H2O, CoCl2·6H2O, NiCl2·6H2O, Zn(OAc)2·2H2O)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve 0.002 mol of the synthesized Schiff base ligand in 30 mL of hot absolute ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve 0.001 mol of the respective metal(II) salt in 20 mL of absolute ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.
-
Attach a reflux condenser and reflux the reaction mixture for 4-6 hours.
-
A colored precipitate of the metal complex will form.
-
Cool the mixture to room temperature.
-
Collect the solid complex by vacuum filtration.
-
Wash the complex with ethanol and then with diethyl ether.
-
Dry the final product in a desiccator.
Protocol 3: Antimicrobial Activity Assay (Agar Well Diffusion Method)
This protocol details the procedure for evaluating the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized ligand and metal complexes
-
Bacterial strains (e.g., Escherichia coli, Bacillus subtilis) and fungal strain (Candida albicans)
-
Nutrient Agar (B569324) (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs
-
Incubator
Procedure:
-
Prepare sterile agar plates by pouring molten and cooled agar into Petri dishes and allowing them to solidify.
-
Prepare stock solutions of the test compounds (ligand and metal complexes) and standard drugs in DMSO at a concentration of 1 mg/mL.
-
Prepare microbial inoculums by suspending the microorganisms in sterile saline to a turbidity equivalent to 0.5 McFarland standard.
-
Spread 100 µL of the microbial suspension evenly onto the surface of the agar plates using a sterile spreader.
-
Using a sterile cork borer, create wells (6 mm in diameter) in the agar.
-
Add 100 µL of each test compound solution into separate wells.
-
Place standard antibiotic/antifungal discs on the agar surface as positive controls. A well with 100 µL of DMSO can be used as a negative control.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well and disc.
Protocol 4: Anticancer Activity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic activity of the compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized ligand and metal complexes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare various concentrations of the test compounds in the culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 5: Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This protocol outlines the procedure for assessing the antioxidant potential of the synthesized compounds.[1]
Materials:
-
Synthesized ligand and metal complexes
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Micropipettes
-
96-well plate or spectrophotometer cuvettes
-
Ascorbic acid (standard antioxidant)
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds and ascorbic acid in methanol.
-
Prepare a series of dilutions of the test compounds and the standard in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol should be used.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the metal complexes and the evaluation of their biological activities.
Caption: General workflow for synthesis and application evaluation.
Signaling Pathway: Intrinsic Apoptosis Induced by Metal Complexes
The diagram below illustrates the proposed mechanism of anticancer activity, where the metal complexes induce apoptosis through the intrinsic mitochondrial pathway.
Caption: Intrinsic apoptosis pathway induced by metal complexes.[2]
References
Application Notes: 2-Bromo-5-hydroxybenzaldehyde in the Preparation of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern, featuring a reactive aldehyde group, a hydroxyl moiety, and a bromine atom, makes it an attractive starting material for the development of novel anti-inflammatory agents. Derivatives of this compound, such as chalcones and Schiff bases, have demonstrated promising anti-inflammatory activities through the modulation of key signaling pathways implicated in the inflammatory response, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
These application notes provide a comprehensive overview of the utilization of this compound in the synthesis of potential anti-inflammatory agents. Detailed experimental protocols for the synthesis of a representative chalcone (B49325) derivative and its subsequent in vitro evaluation are presented.
Synthesis of a Chalcone Derivative from this compound
A common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with an acetophenone.[1][2][3]
Reaction Scheme:
Experimental Protocol: Synthesis of (E)-1-(4-bromophenyl)-3-(2-bromo-5-hydroxyphenyl)prop-2-en-1-one
Materials:
-
This compound
-
4-Bromoacetophenone
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and 4-bromoacetophenone (10 mmol) in 50 mL of ethanol.
-
While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide solution dropwise.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, pour the mixture into a beaker containing 200 mL of crushed ice and water.
-
Acidify the mixture with dilute hydrochloric acid until it reaches a pH of 2.
-
A yellow solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any impurities.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
-
Dry the purified product in a desiccator and determine its melting point.
-
Characterize the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
In Vitro Anti-inflammatory Activity Assessment
The anti-inflammatory potential of the synthesized chalcone derivative can be evaluated through various in vitro assays. A common method is to assess its ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized chalcone derivative
-
Griess reagent
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the synthesized chalcone derivative (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. A set of wells should be left unstimulated (control).
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition for each concentration of the chalcone derivative compared to the LPS-stimulated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the NO production.
Quantitative Data Summary
The anti-inflammatory activity of the synthesized chalcone and related compounds can be summarized in a table for easy comparison. The data below is a representative example based on findings for structurally similar compounds.
| Compound | In Vitro Assay | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Synthesized Chalcone | Nitric Oxide Inhibition | iNOS | 15.2 | Dexamethasone | 5.8 |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Protease Inhibition | Proteinase | ~200-350 | Acetylsalicylic acid | >2000 |
| 5-Bromo-2-hydroxy-4-methyl-benzaldehyde | Inhibition of TNF-α production | TNF-α release | ~10-20 | - | - |
*Note: IC₅₀ values for N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were reported in mg/mL and have been approximately converted to µM for illustrative purposes.[4]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Based on studies of structurally related bromo-hydroxybenzaldehyde derivatives, a likely mechanism of anti-inflammatory action for the synthesized chalcone is the inhibition of the NF-κB signaling pathway.[5] This pathway is a critical regulator of the expression of genes involved in inflammation.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
Materials:
-
RAW 264.7 cells
-
LPS
-
Synthesized chalcone derivative
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Western blot imaging system
Procedure:
-
Treat RAW 264.7 cells with the synthesized chalcone derivative at a selected concentration (e.g., the IC₅₀ value from the NO assay) for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with primary antibodies against total and phosphorylated forms of p65 and IκBα. Use an antibody against β-actin as a loading control.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Analyze the band intensities to determine the effect of the chalcone derivative on the phosphorylation of p65 and IκBα, which are key steps in the activation of the NF-κB pathway.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and evaluation of a chalcone derivative.
NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB pathway by the synthesized chalcone derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Bromo-5-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Direct Bromination of 3-hydroxybenzaldehyde (B18108): This method involves the electrophilic aromatic substitution of 3-hydroxybenzaldehyde with a brominating agent.
-
Demethylation of 2-Bromo-5-methoxybenzaldehyde (B1267466): This route starts with a methoxy-protected precursor, which is then demethylated to yield the final product.
Q2: What are the major side products I should be aware of during the synthesis?
The side products largely depend on the chosen synthetic route.
-
For the direct bromination of 3-hydroxybenzaldehyde, common side products include:
-
Isomeric Monobrominated Products: Such as 2-bromo-3-hydroxybenzaldehyde. The formation of 4-bromo-3-hydroxybenzaldehyde (B1283328) has been reported as not detected in some studies.[1]
-
Polybrominated Products: Over-bromination can lead to the formation of di- and tri-brominated benzaldehydes due to the highly activating nature of the hydroxyl group.[2][3]
-
Tarry Byproducts: Oxidation of the phenol (B47542) ring can result in the formation of complex polymeric materials.[2]
-
-
For the demethylation of 2-Bromo-5-methoxybenzaldehyde, the primary impurity is:
-
Unreacted Starting Material: Incomplete demethylation will result in the presence of 2-Bromo-5-methoxybenzaldehyde in the final product.
-
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product in Direct Bromination
Symptoms:
-
The final product yield is significantly lower than expected.
-
TLC analysis of the crude product shows multiple spots.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Over-bromination leading to polybrominated side products. | - Control Stoichiometry: Use a precise 1:1 molar ratio of 3-hydroxybenzaldehyde to the brominating agent. - Choice of Solvent: Employ non-polar solvents like dichloromethane (B109758) or chloroform (B151607) to reduce the reactivity of the brominating agent. Polar solvents can favor polybromination.[2][4] - Temperature Control: Maintain a consistent and controlled reaction temperature, as higher temperatures can promote over-bromination. A temperature range of 35-38°C has been reported to be effective.[5] - Slow Addition of Brominating Agent: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile at any given time.[5][6] |
| Formation of isomeric side products (e.g., 2-bromo-3-hydroxybenzaldehyde). | - Purification: Isomeric products can be challenging to separate. Column chromatography with a suitable eluent system (e.g., hexane-ethyl acetate) is often necessary.[7] Recrystallization may also be effective if the solubility of the isomers is sufficiently different.[7] |
| Formation of tarry byproducts due to oxidation. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3] - Control Temperature: Avoid excessive heating, which can accelerate oxidative decomposition. |
| Incomplete Reaction. | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Overnight stirring is common.[5] - Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material. |
Issue 2: Presence of Starting Material after Demethylation
Symptoms:
-
NMR or GC-MS analysis of the purified product shows peaks corresponding to 2-Bromo-5-methoxybenzaldehyde.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Incomplete Demethylation. | - Reaction Time and Temperature: Ensure the reaction is stirred at the appropriate temperature (e.g., warming from 0°C to 25°C) for a sufficient time (e.g., 3 hours).[5] - Reagent Stoichiometry: Use a sufficient excess of the demethylating agent (e.g., Boron tribromide). - Moisture Contamination: Boron tribromide is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions. |
| Inefficient Purification. | - Column Chromatography: Flash column chromatography is an effective method for separating the more polar desired product (this compound) from the less polar starting material (2-Bromo-5-methoxybenzaldehyde).[5] |
Experimental Protocols
Protocol 1: Direct Bromination of 3-hydroxybenzaldehyde[5]
-
Preparation: In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser, suspend 3-hydroxybenzaldehyde (120 g, 0.98 mol) in 2400 mL of dichloromethane (CH₂Cl₂).
-
Dissolution: Heat the mixture to 35-40 °C to completely dissolve the starting material.
-
Bromination: Slowly add bromine (52 mL, 1.0 mol) dropwise through the addition funnel. Control the rate of addition to maintain the reaction temperature between 35-38°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 35 °C overnight.
-
Precipitation: Slowly cool the mixture to -5 to 0 °C over 2 hours and continue stirring for an additional hour at this temperature.
-
Isolation: Collect the precipitated solid by filtration through a Büchner funnel.
-
Washing: Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.
-
Drying: Dry the resulting solid under vacuum at room temperature. The reported yield is approximately 63%.[5]
Protocol 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde[5]
-
Preparation: To a solution of 2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol) in dichloromethane (10 mL) at 0 °C, slowly add boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol).
-
Reaction: Allow the reaction to warm to 25 °C and stir for 3 hours.
-
Quenching: Cool the reaction to 0 °C and quench with water (10 mL).
-
Extraction: Extract the mixture with ethyl acetate (B1210297) (50 mL).
-
Washing: Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (petroleum ether) to afford this compound. The reported yield is approximately 90.9%.[5]
Data Presentation
Table 1: Summary of Synthetic Routes and Common Side Products
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Common Side Products |
| Direct Bromination | 3-hydroxybenzaldehyde | Bromine, Dichloromethane | ~63%[5] | Isomeric monobrominated products, Polybrominated products, Tarry byproducts |
| Demethylation | 2-Bromo-5-methoxybenzaldehyde | Boron tribromide, Dichloromethane | ~90.9%[5] | Unreacted 2-Bromo-5-methoxybenzaldehyde |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (ii) Halogenation: On treating phenol with bromine, different reaction pr.. [askfilo.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. 2-Bromo-3-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Formation of 2-bromo-3-hydroxybenzaldehyde during bromination of 3-hydroxybenzaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the formation of 2-bromo-3-hydroxybenzaldehyde (B121576) from the bromination of 3-hydroxybenzaldehyde (B18108).
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the bromination of 3-hydroxybenzaldehyde and why can 2-bromo-3-hydroxybenzaldehyde form?
During the electrophilic aromatic substitution (bromination) of 3-hydroxybenzaldehyde, the regioselectivity is governed by the directing effects of the existing substituents: the hydroxyl (-OH) group and the formyl (-CHO) group.
-
Hydroxyl (-OH) group: This is a strongly activating group and an ortho, para-director. It increases the electron density at the positions ortho (2 and 4) and para (6) to it, making them more susceptible to electrophilic attack.
-
Formyl (-CHO) group: This is a deactivating group and a meta-director. It withdraws electron density from the ring, particularly from the ortho and para positions relative to itself.
The activating ortho, para-directing effect of the hydroxyl group is dominant. Therefore, the incoming electrophile (bromine) is directed to the positions ortho and para to the -OH group. This can lead to the formation of several isomers. While literature has sometimes reported 2-bromo-5-hydroxybenzaldehyde as the major product under certain acidic conditions, the formation of 2-bromo-3-hydroxybenzaldehyde is also observed.[1][2] The precise product distribution can be sensitive to reaction conditions.
Q2: Besides 2-bromo-3-hydroxybenzaldehyde, what other isomers or byproducts can be formed?
The bromination of 3-hydroxybenzaldehyde can yield a mixture of monobrominated products, including:
-
2-Bromo-3-hydroxybenzaldehyde: Bromination occurs at a position ortho to the hydroxyl group.
-
4-Bromo-3-hydroxybenzaldehyde: Bromination occurs at the other position ortho to the hydroxyl group.
-
6-Bromo-3-hydroxybenzaldehyde (or this compound): Bromination occurs at the position para to the hydroxyl group.[1][2]
Additionally, polybrominated products, such as dibrominated or even tribrominated benzaldehydes (e.g., 3-HYDROXY-2,4,6-TRIBROMOBENZALDEHYDE), can form, especially if an excess of the brominating agent is used.[3]
Q3: How can I confirm that I have synthesized 2-bromo-3-hydroxybenzaldehyde and not another isomer?
Spectroscopic methods are essential for unambiguous structure determination. 1H NMR spectroscopy is particularly useful for distinguishing between the different isomers based on the chemical shifts and coupling constants of the aromatic protons.[1][2] For 2-bromo-3-hydroxybenzaldehyde, the 1H NMR spectrum in DMSO-d6 typically shows characteristic signals for the remaining aromatic protons and the aldehyde proton.[3][4] X-ray crystallography provides definitive structural proof if a suitable crystal can be obtained.[1]
Q4: What are the typical reaction conditions for the synthesis of 2-bromo-3-hydroxybenzaldehyde?
A common method involves the reaction of 3-hydroxybenzaldehyde with bromine in a solvent like glacial acetic acid.[3][4] The reaction may use a catalyst, such as iron powder, and a base, like sodium acetate (B1210297), to control the reaction.[3][4] The temperature is typically controlled, often starting at cooler temperatures during the addition of bromine and then proceeding at room temperature.
Experimental Protocols
Protocol: Synthesis of 2-bromo-3-hydroxybenzaldehyde
This protocol is adapted from established procedures.[3][4]
Materials and Reagents:
-
3-hydroxybenzaldehyde
-
Iron powder
-
Sodium acetate
-
Glacial acetic acid
-
Bromine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Ice water
Procedure:
-
Suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in glacial acetic acid (40 mL) in a suitable reaction flask.
-
Warm the suspension until a clear solution is formed, and then cool it to room temperature.
-
Slowly add a solution of bromine in glacial acetic acid (10 mL) dropwise to the mixture over 15 minutes with stirring.
-
After the addition is complete, continue stirring the reaction mixture for 2 hours at room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, pour the reaction mixture into ice water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from dichloromethane to yield 2-bromo-3-hydroxybenzaldehyde.[3][4]
Safety Precautions:
-
Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid and dichloromethane are irritants and should be handled with care in a fume hood.
-
Always follow standard laboratory safety procedures.
Data Presentation
Table 1: Reaction Conditions and Yield for the Synthesis of 2-bromo-3-hydroxybenzaldehyde.
| Starting Material | Brominating Agent | Solvent | Catalyst/Additive | Reaction Time | Yield | Reference |
| 3-hydroxybenzaldehyde | Bromine | Glacial Acetic Acid | Iron powder, Sodium acetate | 2 hours | 28% | [3][4] |
Table 2: 1H NMR Spectroscopic Data for Product Identification.
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |
| 2-bromo-3-hydroxybenzaldehyde | DMSO-d6 | 10.30 (s, 1H, CHO), 7.54-7.51 (m, 1H, Ar-H), 7.39-7.35 (m, 1H, Ar-H), 7.31-7.27 (m, 1H, Ar-H), 5.90 (s, 1H, OH) | [3][4] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or impure starting materials. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Loss of product during workup/purification. | 1. Use freshly purified 3-hydroxybenzaldehyde and high-purity bromine. 2. Carefully monitor and control the temperature during bromine addition and reaction. 3. Monitor the reaction by TLC to ensure completion. 4. Ensure efficient extraction and minimize transfers during purification. |
| Formation of Multiple Products (Isomers) | 1. Reaction conditions favor multiple bromination sites. 2. Over-bromination leading to polybrominated products. | 1. Adjust the solvent system or temperature to improve regioselectivity. Consider using a milder brominating agent. 2. Use a stoichiometric amount of bromine and add it slowly to the reaction mixture. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material. 2. Co-crystallization or similar chromatographic behavior of isomers. | 1. Ensure the reaction goes to completion. If necessary, use column chromatography to separate the product from the starting material. 2. For recrystallization, try different solvent systems. For column chromatography, use a shallow solvent gradient to improve separation. |
| Unexpected Product Formation | 1. Misidentification of the starting material. 2. Contamination of reagents. 3. Reaction conditions leading to an unexpected rearrangement or side reaction. | 1. Verify the identity and purity of 3-hydroxybenzaldehyde using spectroscopic methods. 2. Use fresh, high-purity reagents. 3. Carefully review the literature for similar reactions and potential side products under your specific conditions. |
Visualizations
Caption: Electrophilic aromatic substitution mechanism for the bromination of 3-hydroxybenzaldehyde.
Caption: Step-by-step experimental workflow for the synthesis of 2-bromo-3-hydroxybenzaldehyde.
Caption: Logical flow for troubleshooting low product yield in the bromination reaction.
References
Purification of 2-Bromo-5-hydroxybenzaldehyde by recrystallization or column chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Bromo-5-hydroxybenzaldehyde by recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for this compound?
A1: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity. Recrystallization is often simpler for removing small amounts of impurities from a solid product, while column chromatography is more suitable for separating the target compound from impurities with similar solubility properties or for purifying larger quantities from a complex mixture.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on its solubility profile, suitable solvents for recrystallization include mixtures of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble). Given that this compound is soluble in dichloromethane (B109758) and ethyl acetate (B1210297), and likely less soluble in non-polar solvents like hexane (B92381) or heptane (B126788), solvent pairs such as dichloromethane/heptane or ethyl acetate/hexane are recommended.[1] A cold 1:1 mixture of n-heptane and dichloromethane has been used to wash the compound, suggesting this combination is effective for removing impurities.[1]
Q3: What is a good starting solvent system for column chromatography of this compound?
A3: A common solvent system for the column chromatography of moderately polar aromatic compounds like this compound is a gradient of ethyl acetate in a non-polar solvent such as hexane or petroleum ether. A starting polarity of 5-10% ethyl acetate in hexane is a good starting point. The polarity can be gradually increased to elute the desired compound. One documented purification by flash column chromatography used petroleum ether as the eluent.[2]
Q4: My this compound sample is an oil and won't crystallize. What should I do?
A4: "Oiling out" is a common issue. This can happen if the compound is impure or if the cooling process is too rapid. Try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent until turbidity persists. Gentle heating to redissolve, followed by very slow cooling, may promote crystal formation. Seeding with a pure crystal of the compound, if available, can also induce crystallization.
Q5: The separation on my silica (B1680970) gel column is poor, and the compound is streaking. What could be the cause?
A5: Streaking of phenolic compounds on silica gel columns can be due to the acidic nature of the silica. The hydroxyl group can interact strongly with the stationary phase, leading to poor peak shape. Adding a small amount of a modifier like acetic acid or triethylamine (B128534) to the eluent can sometimes improve the separation. Alternatively, using a different stationary phase, such as neutral alumina, may be beneficial.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution and cool again.- Try adding a different anti-solvent in which the compound is less soluble.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The rate of cooling is too fast.- The presence of significant impurities. | - Use a lower-boiling point solvent or solvent mixture.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Attempt to purify the compound by another method, such as column chromatography, before recrystallization. |
| Low recovery of the purified product. | - Too much solvent was used, leading to significant loss in the mother liquor.- The crystals were not completely collected during filtration.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution thoroughly in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the filtration apparatus is pre-heated before filtering a hot solution. |
| The purified product is still colored or appears impure. | - The impurity has similar solubility to the product.- The colored impurity was trapped within the crystals. | - Try a different recrystallization solvent or solvent pair.- Consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel or activated carbon to remove colored impurities. |
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| The compound does not move from the origin (stuck on the column). | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| The compound elutes too quickly (comes out with the solvent front). | - The eluent is too polar. | - Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. |
| Poor separation between the product and impurities. | - The chosen solvent system does not provide adequate resolution.- The column was not packed properly. | - Try a different solvent system. For example, substitute ethyl acetate with acetone (B3395972) or dichloromethane.- Use a shallower solvent gradient during elution.- Ensure the column is packed uniformly without any cracks or channels. |
| The compound streaks or "tails" down the column. | - Strong interaction between the phenolic hydroxyl group and the acidic silica gel.- The compound is not sufficiently soluble in the eluent.- The column is overloaded with the sample. | - Add a small amount of a polar modifier like methanol (B129727) or a few drops of acetic acid to the eluent.- Try a less polar stationary phase like alumina.- Ensure the sample is fully dissolved in the eluent before loading and that the chosen eluent can keep it dissolved.- Use a larger column or load less sample. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₅BrO₂ | [2] |
| Molecular Weight | 201.02 g/mol | [2] |
| Appearance | White to tan crystals, Pale Grey Solid | [1][3] |
| Melting Point | 130-135 °C | [3] |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate. | [1][3][4][5][6] |
Experimental Protocols
Protocol 1: Recrystallization from Dichloromethane/Heptane
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot dichloromethane in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Slowly add heptane to the hot solution with gentle swirling until the solution becomes slightly turbid. If too much heptane is added, add a small amount of dichloromethane until the solution is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold 1:1 mixture of dichloromethane and heptane.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography using a Hexane/Ethyl Acetate Gradient
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a glass column. Allow the silica to settle, ensuring a flat, undisturbed surface. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column. Add another thin layer of sand on top.
-
Elution:
-
Begin eluting the column with 100% hexane to wash out any non-polar impurities.
-
Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate (e.g., start with 5% ethyl acetate in hexane, then move to 10%, 15%, 20%, etc.).
-
A documented purification used petroleum ether, a solvent of similar polarity to hexane, as the eluent.[2]
-
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting workflow for purification experiments.
References
- 1. This compound CAS#: 2973-80-0 [m.chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound Manufacturers, SDS [mubychem.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. This compound | 2973-80-0 [chemicalbook.com]
- 6. 2973-80-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Optimizing reaction conditions for the synthesis of 2-Bromo-5-hydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-5-hydroxybenzaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be insufficient, or the temperature might be too low. | - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Gradually increase the reaction temperature, ensuring it stays within the optimal range to avoid side reactions. |
| 2. Poor Quality Starting Materials: Impurities in 3-hydroxybenzaldehyde (B18108) or bromine can inhibit the reaction. | - Use freshly purified starting materials. 3-hydroxybenzaldehyde can be recrystallized, and bromine can be distilled. | |
| 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. | - Accurately measure and ensure the correct molar equivalents of all reactants as specified in the protocol. | |
| 4. Moisture in the Reaction: The presence of water can interfere with the bromination reaction. | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Formation of Multiple Products (Impure Product) | 1. Over-bromination: Use of excess bromine or prolonged reaction time can lead to the formation of di-bromo or other poly-brominated species. | - Carefully control the addition of bromine, adding it dropwise.- Monitor the reaction closely with TLC and stop it once the starting material is consumed. |
| 2. Side Reactions: The hydroxyl group can be sensitive to the reaction conditions, potentially leading to undesired side products. | - Maintain the recommended reaction temperature. Elevated temperatures can promote side reactions. | |
| 3. Impure Starting Material: Isomers or other impurities in the starting 3-hydroxybenzaldehyde can lead to a mixture of products. | - Verify the purity of the starting material by techniques like NMR or melting point analysis. | |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Residual solvent or side products can prevent the crystallization of the desired product. | - Purify the crude product using column chromatography.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| 2. Incomplete Drying: Residual solvent may remain in the product. | - Dry the product under high vacuum for an extended period. | |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography. | - Optimize the solvent system for column chromatography by testing different solvent polarities.- Consider recrystallization from a suitable solvent system as an alternative or additional purification step. |
| 2. Product Degradation on Silica (B1680970) Gel: The acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds. | - Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a basic modifier like triethylamine (B128534) before use. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor is 3-hydroxybenzaldehyde.[1][2][3]
Q2: What is the typical brominating agent used in this synthesis?
A2: Elemental bromine (Br₂) is the most frequently used brominating agent for this transformation.[1][2] N-Bromosuccinimide (NBS) can also be used as a brominating agent.[4]
Q3: What are the optimal reaction conditions for the bromination of 3-hydroxybenzaldehyde?
A3: The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) at a controlled temperature, often between 35-40°C.[1][2] The bromine is usually added dropwise to manage the exothermic nature of the reaction and prevent over-bromination.[1][2][3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material (3-hydroxybenzaldehyde) and the product (this compound) should be followed. The reaction is considered complete when the starting material spot is no longer visible.
Q5: What are the potential side products in this synthesis?
A5: A potential side product is 2,4-dibromo-5-hydroxybenzaldehyde, which can form if an excess of bromine is used or if the reaction is allowed to proceed for too long. Other isomeric monobrominated products are also possible depending on the reaction conditions.
Q6: What is the best method for purifying the final product?
A6: The crude product can be purified by filtration and washing with a cold solvent mixture, such as n-heptane/dichloromethane.[1][2] For higher purity, column chromatography on silica gel is often employed.[1]
Q7: How should this compound be stored?
A7: It is recommended to store the compound at room temperature.[5] For long-term storage of solutions, -20°C or -80°C under a nitrogen atmosphere is suggested.[6]
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound from 3-Hydroxybenzaldehyde
| Parameter | Value | Reference |
| Starting Material | 3-Hydroxybenzaldehyde | [1][2] |
| Brominating Agent | Bromine (Br₂) | [1][2] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1][2] |
| Temperature | 35-40 °C | [1][2] |
| Reaction Time | Overnight | [1][2] |
| Work-up | Cooling, filtration, washing | [1][2] |
| Yield | ~63% | [1][2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from 3-Hydroxybenzaldehyde [1][2]
-
Reaction Setup: In a four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a condenser, suspend 3-hydroxybenzaldehyde (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Dissolution: Heat the mixture to 35-40 °C to completely dissolve the starting material.
-
Bromine Addition: Slowly add a solution of bromine (1.02 eq) in dichloromethane dropwise through the dropping funnel. Maintain the reaction temperature between 35-38 °C during the addition.
-
Reaction: After the addition is complete, stir the reaction mixture at 35 °C overnight.
-
Work-up and Isolation:
-
Cool the reaction mixture to -5 to 0 °C over 2 hours.
-
Continue stirring at this temperature for an additional hour to allow for product precipitation.
-
Collect the precipitated solid by filtration.
-
Wash the filter cake with a cold 1:1 mixture of n-heptane/dichloromethane.
-
-
Drying: Dry the resulting solid under vacuum at room temperature to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 2973-80-0 [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
- 5. lifechempharma.com [lifechempharma.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Regioselective Bromination of 3-Hydroxybenzaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for controlling regioselectivity in the bromination of 3-hydroxybenzaldehyde (B18108).
Frequently Asked Questions (FAQs)
Q1: What are the primary products expected from the monobromination of 3-hydroxybenzaldehyde?
A1: The monobromination of 3-hydroxybenzaldehyde can yield a mixture of isomers. The primary products are typically 2-bromo-5-hydroxybenzaldehyde, 4-bromo-3-hydroxybenzaldehyde (B1283328), and 2-bromo-3-hydroxybenzaldehyde. The distribution of these products is highly dependent on the reaction conditions.[1][2]
Q2: How do the substituents on 3-hydroxybenzaldehyde influence the position of bromination?
A2: The regiochemical outcome is a result of the competing directing effects of the hydroxyl (-OH) and formyl (-CHO) groups. The hydroxyl group is a strongly activating ortho-, para-director, favoring substitution at positions 2, 4, and 6. The formyl group is a deactivating meta-director, favoring substitution at position 5. The interplay of these effects determines the final isomer distribution.[3]
Q3: What is the most common side reaction, and how can it be minimized?
A3: The most common side reaction is polybromination, leading to the formation of di- and tri-brominated products. This is especially prevalent with highly activating substrates like phenols. To minimize polybromination, it is crucial to control the stoichiometry by using one equivalent or slightly less of the brominating agent. Additionally, using non-polar solvents and maintaining low reaction temperatures can help control the reaction rate and reduce the likelihood of multiple substitutions.[4][5]
Q4: How does the choice of solvent affect the regioselectivity and yield?
A4: The solvent plays a critical role. Polar solvents like water can enhance the electrophilicity of bromine, leading to faster reactions and a higher risk of polybromination.[5][6] Less polar solvents like chloroform (B151607) (CHCl3) or dichloromethane (B109758) (CH2Cl2) offer better control over the reaction, allowing for selective monobromination. The use of silica (B1680970) gel as a solid support with a non-polar solvent has also been shown to influence the isomer ratio.[1]
Troubleshooting Guide
| Problem | Symptom(s) | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | Low recovery of any brominated product after workup and purification. Significant amount of starting material remains. | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Sub-optimal reaction temperature. | 1. Increase reaction time or slightly increase the temperature. Monitor reaction progress by TLC or GC-MS. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. 3. Optimize the temperature; for many brominations of phenols, room temperature or slightly below is ideal. |
| Undesired Isomer Ratio | GC-MS or NMR analysis shows a high percentage of an unwanted isomer (e.g., high this compound when 4-bromo-3-hydroxybenzaldehyde is desired). | The reaction conditions (solvent, brominating agent, temperature) favor the formation of the undesired isomer. | 1. Solvent Modification: Switch to a different solvent system. For instance, if using Br2 in CHCl3 which yields a high ratio of the 2-bromo-5-hydroxy isomer, consider a Br2 in silica gel/CH2Cl2 system to potentially increase the yield of the 4-bromo isomer.[1] 2. Brominating Agent: Consider using a bulkier brominating agent which may favor substitution at the less sterically hindered para position. |
| Polybromination | Mass spectrometry indicates the presence of di- or tri-brominated products. | 1. Excess brominating agent. 2. Highly activating reaction conditions (e.g., polar solvent, high temperature). | 1. Carefully control the stoichiometry, using a 1:1 or slightly less than 1:1 molar ratio of brominating agent to 3-hydroxybenzaldehyde. 2. Use a non-polar solvent like CCl4 or CH2Cl2. 3. Perform the reaction at a low temperature (e.g., 0°C or room temperature).[4][5] |
| Formation of Tarry Byproducts | The reaction mixture turns dark, and purification is difficult due to the presence of polymeric materials. | Oxidation of the phenol (B47542) by the brominating agent or by air, especially under harsh conditions. | 1. Conduct the reaction under an inert atmosphere (N2 or Ar). 2. Use a milder brominating agent, such as N-Bromosuccinimide (NBS), which can sometimes reduce oxidation. 3. Ensure the starting material is pure and free of any metal contaminants that could catalyze oxidation. |
Quantitative Data on Isomer Distribution
The regioselectivity of the monobromination of 3-hydroxybenzaldehyde is highly sensitive to the reaction conditions. Below is a summary of reported isomer distributions under different protocols.
| Brominating Agent | Solvent System | This compound (%) | 2-bromo-3-hydroxybenzaldehyde (%) | 4-bromo-3-hydroxybenzaldehyde (%) | Reference |
| Br₂ | CHCl₃ | 87 | 3 | 10 | [1] |
| Br₂ | Silica gel / CH₂Cl₂ | 68 | 7 | 25 | [1] |
Experimental Protocols
Protocol 1: Bromination of 3-Hydroxybenzaldehyde with Br₂ in a Silica Gel/CH₂Cl₂ System
This protocol has been reported to yield a higher proportion of the 4-bromo-3-hydroxybenzaldehyde isomer compared to bromination in chloroform alone.[1]
Materials:
-
3-hydroxybenzaldehyde
-
Silica gel
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in CH₂Cl₂ (approx. 10 mL per gram of aldehyde), add silica gel (1.0 g per gram of aldehyde).
-
In a separate flask, prepare a solution of bromine (1.0 eq) in CH₂Cl₂ (approx. 3 mL per gram of bromine).
-
Slowly add the bromine solution to the stirred suspension of 3-hydroxybenzaldehyde and silica gel at room temperature.
-
Stir the resulting solution at room temperature for 1 hour. Monitor the reaction by TLC.
-
Upon completion, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
Filter the mixture to remove the silica gel.
-
Wash the organic phase with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel, eluting with a CH₂Cl₂:Hexane mixture (e.g., 1:1) to separate the isomers.
Protocol 2: Bromination of 3-Hydroxybenzaldehyde with Br₂ in Chloroform
This protocol is a more traditional approach but tends to favor the formation of the this compound isomer.[1]
Materials:
-
3-hydroxybenzaldehyde
-
Chloroform (CHCl₃)
-
Bromine (Br₂)
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-hydroxybenzaldehyde (1.0 eq) in CHCl₃ (approx. 10 mL per gram of aldehyde).
-
Prepare a solution of bromine (1.0 eq) in CHCl₃ (approx. 7.5 mL per gram of bromine).
-
Add the bromine solution dropwise to the stirred solution of 3-hydroxybenzaldehyde at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Wash the organic phase with water and then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The isomers can be separated by column chromatography or recrystallization from a suitable solvent like acetic acid.
Visualizations
Directing Effects in the Bromination of 3-Hydroxybenzaldehyde
Caption: Competing directing effects of the hydroxyl and formyl groups on the benzene (B151609) ring.
Experimental Workflow for Regioselective Bromination
Caption: A generalized workflow for the bromination of 3-hydroxybenzaldehyde.
References
- 1. scielo.org.mx [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. Question: What should be the product in the following reaction? 3-Hydrox.. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. google.com [google.com]
- 6. organic chemistry - How does the solvent determine whether mono- or tribromination of phenol occurs? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Troubleshooting the demethylation reaction of 2-Bromo-5-methoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for the demethylation of 2-Bromo-5-methoxybenzaldehyde to yield 2-Bromo-5-hydroxybenzaldehyde. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the demethylation reaction, particularly when using boron tribromide (BBr₃).
Question: My reaction is incomplete, and TLC analysis shows a significant amount of starting material even after prolonged reaction time. What could be the cause?
Answer: Incomplete conversion is a common issue and can stem from several factors:
-
Insufficient Reagent: Ensure you are using a sufficient excess of the demethylating agent. For BBr₃, it is common to use 1.1 to 3 equivalents for each ether group to drive the reaction to completion.[1]
-
Reaction Time and Temperature: While some reactions are complete within a few hours at room temperature, others may require extended stirring, sometimes up to 22-24 hours.[1][2] Consider gradually increasing the reaction temperature after the initial addition of BBr₃ at a low temperature (0 °C or -78 °C).[3][4]
-
Reagent Quality: BBr₃ is highly sensitive to moisture.[2][5] Using a previously opened or improperly stored bottle can lead to lower reactivity. It is advisable to use a fresh bottle or a recently purchased solution.
-
Monitoring the Reaction: Always monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material before proceeding with the workup.[6]
Question: A white precipitate formed immediately after adding BBr₃ to my reaction mixture in dichloromethane (B109758) (DCM). Is this normal?
Answer: Yes, the formation of a white precipitate upon the addition of BBr₃ to an aryl methyl ether in DCM is a common observation. This initial precipitate is typically the Lewis acid-base adduct formed between the ether and BBr₃.[1] As the reaction progresses, this adduct is converted into various boron-containing intermediates, which may also have limited solubility, especially at lower temperatures.[1] In many cases, this precipitate will redissolve as the reaction mixture is allowed to warm to room temperature and stir for a longer duration.[7]
Question: During the aqueous workup, a persistent emulsion or a solid agglomerate formed between the organic and aqueous layers. How can I resolve this?
Answer: This is a frequent problem during the workup of BBr₃ reactions, often due to the formation of boron salts.[1] Here are several strategies to address this:
-
Add Brine: Washing the mixture with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions and improve phase separation.[1][6]
-
Adjust pH: Carefully altering the pH of the aqueous layer can sometimes help to dissolve the solid material.
-
Dilution: Diluting the reaction mixture with more of the organic solvent (e.g., DCM) and water can help to dissolve the precipitate.
-
Filtration: In some cases, the solid can be collected by filtration, washed, and then the desired product can be extracted from it.
Question: The yield of my demethylated product is very low. What are the potential reasons?
Answer: Low yields can be attributed to several factors throughout the experimental process:
-
Incomplete Reaction: As mentioned earlier, ensure the reaction has gone to completion by TLC.
-
Workup Issues: Product loss during workup due to emulsions or precipitation is a major contributor to low yields.[6] Employing the techniques mentioned above can help mitigate this.
-
Moisture Contamination: BBr₃ reacts violently with water to form boric acid and HBr.[2][5] Any moisture in the glassware or solvent will consume the reagent and can lead to the formation of insoluble boric acid, complicating the workup and reducing the yield.[1] Always use oven-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Purification: The final product, this compound, may require careful purification, such as flash column chromatography, to isolate it from any remaining starting material or byproducts.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective reagent for the demethylation of 2-Bromo-5-methoxybenzaldehyde?
A1: Boron tribromide (BBr₃) is a highly effective and commonly used reagent for the demethylation of aryl methyl ethers like 2-Bromo-5-methoxybenzaldehyde.[2][8] It is known for its high selectivity and the ability to conduct the reaction under mild conditions (from 0 °C to room temperature).[9]
Q2: Are there any alternative reagents to BBr₃ for this demethylation?
A2: Yes, several other reagents can be used for the demethylation of aryl methyl ethers, although they may require harsher conditions:
-
Hydrobromic Acid (HBr): This is a classic method but typically requires elevated temperatures.[8]
-
Aluminum Chloride (AlCl₃) with Thiols: A combination of AlCl₃ and a thiol, such as ethanethiol, can be effective.[9]
-
Iodocyclohexane in DMF: This system generates HI in situ and can be a milder alternative to concentrated HI.[9][10]
-
Magnesium Iodide Etherate (MgI₂·Et₂O): This reagent is particularly mild and can be useful for substrates with sensitive functional groups.[11]
Q3: What are the key safety precautions when working with BBr₃?
A3: BBr₃ is a hazardous chemical that requires careful handling:
-
It reacts violently with water and other protic solvents like alcohols.[2][5]
-
It is corrosive and fuming, and it decomposes in the air to release hydrogen bromide (HBr) gas.[2][5]
-
All manipulations should be performed in a well-ventilated fume hood under an inert and anhydrous atmosphere.[1][2]
-
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.
Q4: Can BBr₃ affect the aldehyde functional group in 2-Bromo-5-methoxybenzaldehyde?
A4: While BBr₃ is generally selective for cleaving aryl methyl ethers, there is a possibility of side reactions with carbonyl groups. In some cases, bromination of the carbonyl group to form a benzal bromide can occur more rapidly than demethylation.[12] However, for many substrates, including 2-Bromo-5-methoxybenzaldehyde, the demethylation proceeds efficiently without affecting the aldehyde group, as demonstrated by high-yielding syntheses.[3]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the demethylation of 2-Bromo-5-methoxybenzaldehyde using BBr₃ in dichloromethane (DCM).
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-5-methoxybenzaldehyde | [3] |
| Reagent | Boron tribromide (BBr₃) | [3] |
| Solvent | Dichloromethane (DCM), anhydrous | [3] |
| BBr₃ Stoichiometry | 1.0 - 2.2 equivalents | [2][3] |
| Initial Temperature | 0 °C | [3] |
| Reaction Temperature | 25 °C (warmed from 0 °C) | [3] |
| Reaction Time | 3 hours | [3] |
| Reported Yield | 90.9% | [3] |
Experimental Protocol: Demethylation of 2-Bromo-5-methoxybenzaldehyde with BBr₃
This protocol is a representative procedure for the demethylation of 2-Bromo-5-methoxybenzaldehyde.
Materials:
-
2-Bromo-5-methoxybenzaldehyde
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Anhydrous Dichloromethane (DCM)
-
Water (deionized)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Petroleum ether for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromo-5-methoxybenzaldehyde (1.0 eq) in anhydrous DCM in an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a 1M solution of BBr₃ in DCM (1.0 - 1.2 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography using a suitable solvent system (e.g., petroleum ether/ethyl acetate gradient) to afford the pure this compound.[3]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the demethylation reaction.
Caption: Experimental workflow for the demethylation of 2-Bromo-5-methoxybenzaldehyde.
Caption: Troubleshooting decision tree for common demethylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Boron Tribromide [commonorganicchemistry.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 5. nj.gov [nj.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Demethylation - Wikipedia [en.wikipedia.org]
- 9. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Methoxybenzaldehyde Demethylation w/ MgI2*Et2O , Hive Novel Discourse [chemistry.mdma.ch]
- 12. researchgate.net [researchgate.net]
Improving the yield of 2-Bromo-5-hydroxybenzaldehyde in laboratory synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Bromo-5-hydroxybenzaldehyde in laboratory synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The two primary starting materials for the laboratory synthesis of this compound are 3-hydroxybenzaldehyde (B18108) and 2-Bromo-5-methoxybenzaldehyde (B1267466). The choice between them often depends on the desired yield, cost, and availability of the starting materials.[1]
Q2: What is a typical yield for the synthesis of this compound?
A2: The expected yield of this compound can vary significantly depending on the chosen synthetic route and reaction conditions. Synthesis from 3-hydroxybenzaldehyde via direct bromination has reported yields around 63-87%.[2][3] The demethylation of 2-Bromo-5-methoxybenzaldehyde can achieve a higher yield, reportedly around 90.9%.[1][2]
Q3: What are the main byproducts in the synthesis of this compound from 3-hydroxybenzaldehyde?
A3: The primary byproduct during the bromination of 3-hydroxybenzaldehyde is the isomeric 2-bromo-3-hydroxybenzaldehyde (B121576). The formation of 4-bromo-3-hydroxybenzaldehyde (B1283328) is generally not observed.[4] The ratio of the desired 2,5-isomer to the undesired 2,3-isomer can be influenced by the reaction solvent.[3]
Q4: How can I purify the crude this compound?
A4: Common purification techniques for this compound include recrystallization and column chromatography. Recrystallization from a suitable solvent, such as dilute acetic acid, can yield a white crystalline solid.[5] For separating mixtures of isomers, flash column chromatography using a solvent system like dichloromethane (B109758)/hexane may be necessary.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when starting from 3-hydroxybenzaldehyde.
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
-
Suboptimal Reaction Solvent: The choice of solvent significantly impacts the regioselectivity and yield of the bromination reaction.
-
Recommendation: Dichloromethane or chloroform (B151607) are preferred solvents for favoring the formation of the desired this compound isomer.[2][3] Using a silica (B1680970) gel/dichloromethane mixture has been shown to increase the proportion of the undesired 2-bromo-3-hydroxybenzaldehyde.[3]
-
-
Incorrect Reaction Temperature: Temperature control is crucial during the addition of bromine and throughout the reaction.
-
Recommendation: Maintain a consistent temperature during the reaction. For the synthesis from 3-hydroxybenzaldehyde in dichloromethane, a temperature of 35-38°C during bromine addition is recommended.[2]
-
-
Improper Bromine Addition: A rapid addition of bromine can lead to localized high concentrations, promoting side reactions and the formation of di-brominated byproducts.
-
Recommendation: Add the bromine solution dropwise and slowly to maintain control over the reaction exotherm and ensure good mixing.[2]
-
-
Inadequate Reaction Time: The reaction may not have proceeded to completion.
-
Recommendation: Stir the reaction mixture overnight after the addition of bromine to ensure the reaction goes to completion.[2]
-
-
Loss of Product during Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Recommendation: Carefully perform extractions and minimize the number of purification steps. When recrystallizing, ensure the solution is sufficiently cooled to maximize crystal precipitation.
-
Problem 2: High Proportion of 2-bromo-3-hydroxybenzaldehyde Isomer
Possible Causes and Solutions:
-
Inappropriate Solvent System: As mentioned, the solvent system plays a key role in directing the position of bromination.
-
Recommendation: Avoid using silica gel in the reaction mixture if the goal is to maximize the yield of the 2,5-isomer. Chloroform has been shown to give a higher ratio of the desired product.[3]
-
-
Reaction Conditions Favoring the 2,3-Isomer: Certain conditions may favor the formation of the thermodynamically or kinetically favored isomer.
-
Recommendation: Follow established protocols that have been shown to favor the 2,5-isomer. A detailed protocol for the selective synthesis of 2-bromo-3-hydroxybenzaldehyde involves the use of iron powder and sodium acetate (B1210297) in acetic acid, which can be reviewed to understand and avoid the conditions that lead to its formation.[6]
-
Data Presentation: Comparison of Synthetic Routes
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 3-hydroxybenzaldehyde | Bromine | Dichloromethane | 63 | [2] |
| 3-hydroxybenzaldehyde | Bromine | Chloroform | 87 (product ratio 87:3:10) | [3] |
| 3-hydroxybenzaldehyde | Bromine, Silica Gel | Dichloromethane | (product ratio 68:7:25) | [3] |
| 2-Bromo-5-methoxybenzaldehyde | Boron tribromide | Dichloromethane | 90.9 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-hydroxybenzaldehyde
This protocol is adapted from a high-yield procedure.[3]
-
Dissolution: Dissolve 3-hydroxybenzaldehyde (5.00 g, 40.94 mmol) in 50 mL of chloroform.
-
Bromine Addition: To the solution, add a solution of bromine (2.05 mL, 40.94 mmol) in 30 mL of chloroform.
-
Reaction: Stir the resulting solution at room temperature for 1 hour.
-
Quenching: Remove excess bromine by washing with a saturated solution of sodium thiosulfate (B1220275) (20 mL).
-
Work-up: Wash the organic phase with water and dry over anhydrous sodium sulfate (B86663).
-
Isolation: Remove the solvent under reduced pressure to obtain a brown solid.
-
Purification: Recrystallize the solid from acetic acid to yield this compound (7.16 g, 87%).
Protocol 2: Synthesis of this compound from 2-Bromo-5-methoxybenzaldehyde
This protocol involves the demethylation of the methoxy-substituted precursor.[2]
-
Initial Mixture: To a mixture of 2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol) in dichloromethane (10 mL), slowly add boron tribromide (2M in DCM; 4.65 mL, 9.3 mmol) at 0°C.
-
Reaction: Allow the reaction to warm to 25°C and stir for 3 hours.
-
Quenching: Quench the reaction with water (10 mL) at 0°C.
-
Extraction: Extract the product with ethyl acetate (50 mL).
-
Washing: Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (petroleum ether) to afford this compound (1.7 g, 90.9% yield) as a colorless oil.
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Logical troubleshooting steps for low yield.
References
Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability
This guide provides researchers, scientists, and drug development professionals with essential information on the proper handling and storage of 2-Bromo-5-hydroxybenzaldehyde to ensure its stability and integrity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For optimal preservation, storage at 4°C under a nitrogen atmosphere is recommended.[1][2] Exposure to air, light, and moisture should be minimized.[3][4]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are less stable than the solid form and should be prepared fresh whenever possible. If storage is necessary, solutions should be kept in a tightly sealed vial under a nitrogen atmosphere at low temperatures. Recommended storage conditions for solutions are -20°C for up to one month or -80°C for up to six months.[1][2]
Q3: What are the main signs of degradation for this compound?
A3: The primary sign of degradation is a change in color of the solid material. This compound is typically a white to tan or light brown crystalline powder.[3][5] A significant darkening or change to a distinct yellow or brown color can indicate oxidation or other forms of degradation. For solutions, the appearance of precipitates or a noticeable color change can also suggest instability.
Q4: What are the primary degradation pathways for this compound?
A4: As an aromatic aldehyde, the most common degradation pathway for this compound is autoxidation.[6] This process, often initiated by light and air, involves the conversion of the aldehyde group to a carboxylic acid, forming 2-Bromo-5-hydroxybenzoic acid. This oxidation can affect the purity and reactivity of the compound in subsequent experiments.
Q5: What materials and substances are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents.[3] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also advisable to avoid contact with strong bases, as they can deprotonate the phenolic hydroxyl group, potentially affecting its stability and reactivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| The solid has changed color from white/tan to dark brown. | 1. Oxidation: Prolonged exposure to air (oxygen).2. Light Exposure: Storage in a transparent container or in a brightly lit area.3. Heat Exposure: Storage at elevated temperatures. | 1. Assess Purity: Before use, check the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR).2. Purification: If the purity is compromised, consider recrystallization if a suitable solvent system is known.3. Proper Storage: Discard the degraded material if purification is not feasible and obtain a fresh batch. Ensure future storage is in a dark, cool, and inert environment. |
| Inconsistent experimental results using the same batch. | 1. Non-homogeneity: The compound may have partially degraded, leading to a non-uniform batch.2. Contamination: The compound may have been contaminated during handling. | 1. Re-homogenize: Gently mix the solid before taking a sample.2. Re-test Purity: Re-evaluate the purity of the batch.3. Review Handling Procedures: Ensure clean spatulas and glassware are used and that the container is sealed promptly after use. |
| The compound is difficult to dissolve. | 1. Incorrect Solvent: The compound may not be soluble in the chosen solvent.2. Degradation: The degradation product (carboxylic acid) may have different solubility properties. | 1. Verify Solubility: this compound is soluble in chloroform, dichloromethane, and ethyl acetate.[3][7][8]2. Check for Degradation: Analyze the material for signs of degradation as described above. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Duration | Reference(s) |
| Solid | Room Temperature | Tightly Sealed | Short-term | [7] |
| Solid | 4°C | Inert (Nitrogen) | Long-term | [1][2] |
| Solution | -20°C | Inert (Nitrogen) | Up to 1 month | [1][2] |
| Solution | -80°C | Inert (Nitrogen) | Up to 6 months | [1][2] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | White to tan/brown crystalline powder | [3][5] |
| Molecular Formula | C₇H₅BrO₂ | [5] |
| Molecular Weight | 201.02 g/mol | [5] |
| Melting Point | 130-135 °C | [3][5] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate | [3][7][8] |
Experimental Protocols
Protocol 1: General Handling of Solid this compound
-
Preparation: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert Atmosphere (Optional but Recommended): For sensitive reactions, handle the solid in a glovebox or under a stream of inert gas (e.g., nitrogen or argon).
-
Weighing: Tare a clean, dry weighing boat on an analytical balance. Quickly weigh the desired amount of this compound and record the mass.
-
Transfer: Transfer the solid to the reaction vessel.
-
Storage: Promptly and tightly seal the container of this compound after use. Purge the headspace with an inert gas before sealing for long-term storage.
Protocol 2: Stability Assessment of this compound under Different Storage Conditions
-
Objective: To evaluate the stability of this compound under various storage conditions over time.
-
Materials:
-
This compound (one batch)
-
Amber and clear glass vials with airtight caps
-
Environmental chambers or ovens set to desired temperatures
-
Nitrogen gas source
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
HPLC-grade solvents
-
-
Procedure:
-
Sample Preparation: Aliquot equal amounts of this compound into several amber and clear glass vials.
-
Initial Analysis (T=0): Analyze an initial sample to determine its purity at the start of the study. This will serve as the baseline.
-
Storage Conditions:
-
Condition A (Recommended): Store vials at 4°C in the dark under a nitrogen atmosphere.
-
Condition B (Ambient): Store vials at room temperature (20-25°C) in the dark, exposed to air.
-
Condition C (Accelerated - Heat): Store vials at 40°C in the dark, exposed to air.
-
Condition D (Accelerated - Light): Store vials at room temperature in a photostability chamber or exposed to laboratory light.
-
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., 1, 3, 6, and 12 months for long-term conditions; 1, 2, 4, and 8 weeks for accelerated conditions).
-
Analysis: At each time point, analyze the samples by a validated stability-indicating HPLC method to quantify the amount of this compound and detect any degradation products.
-
Data Evaluation: Compare the purity of the stored samples to the initial sample. A significant decrease in the parent compound or the appearance of new peaks indicates degradation.
-
Visualizations
Caption: General workflow for handling and storage of this compound.
Caption: Troubleshooting workflow for a color change in this compound.
Caption: Simplified degradation pathway of this compound via autoxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. humiditycontrol.com [humiditycontrol.com]
- 6. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Production of 2-Bromo-5-hydroxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Bromo-5-hydroxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for the large-scale production of this compound?
A1: There are two primary routes for the large-scale synthesis of this compound:
-
Direct Bromination of 3-Hydroxybenzaldehyde (B18108): This method involves the electrophilic aromatic substitution of 3-hydroxybenzaldehyde with bromine. It is a common approach, but yields can be moderate.
-
Demethylation of 2-Bromo-5-methoxybenzaldehyde (B1267466): This route utilizes a demethylating agent, such as boron tribromide (BBr₃), to convert the methoxy (B1213986) group to a hydroxyl group. This method generally provides higher yields but involves the use of hazardous reagents.[1]
Q2: What are the main challenges associated with the direct bromination of 3-hydroxybenzaldehyde on a large scale?
A2: The main challenges include:
-
Regioselectivity: The hydroxyl and aldehyde groups on the aromatic ring direct the position of bromination. Controlling the reaction conditions is crucial to favor the formation of the desired 2-bromo isomer and minimize the production of other isomers like 4-bromo-3-hydroxybenzaldehyde.
-
Over-bromination: The activated ring is susceptible to further bromination, leading to the formation of di-bromo byproducts.
-
Handling of Bromine: Elemental bromine is corrosive, toxic, and has a high vapor pressure, posing significant handling challenges and safety risks on an industrial scale.
-
Purification: Separating the desired product from isomeric byproducts and unreacted starting material can be challenging at a large scale.
Q3: What are the key safety concerns when using boron tribromide (BBr₃) for demethylation?
A3: Boron tribromide is a highly reactive and hazardous substance. Key safety concerns include:
-
Reactivity with Moisture: BBr₃ reacts violently with water and moisture, producing corrosive hydrogen bromide gas. Therefore, strictly anhydrous (dry) conditions must be maintained throughout the process.
-
Corrosivity: It is corrosive to skin, eyes, and the respiratory tract.
-
Toxicity: Inhalation or ingestion can be harmful.
-
Handling: Due to its reactivity, it requires specialized handling procedures and equipment, especially at an industrial scale.
Q4: How can I remove boron impurities from the final product after BBr₃ demethylation?
A4: Boron-containing byproducts can be challenging to remove. A common laboratory-scale method is a careful aqueous workup to hydrolyze boron complexes, followed by extraction. On a larger scale, specific purification steps may be necessary. One patented method for removing boron impurities from solutions involves treatment with methanol (B129727) in the presence of an acid catalyst to form volatile trimethyl borate, which can then be removed by distillation.[2] Another approach involves extraction with a hydrocarbon liquid solvent.[2] For pharmaceutical applications, specialized adsorbents or advanced crystallization techniques might be required to meet stringent purity standards.
Troubleshooting Guides
Route 1: Direct Bromination of 3-Hydroxybenzaldehyde
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Action |
| Suboptimal Reaction Temperature | Maintain the reaction temperature between 35-38°C to ensure complete dissolution of the starting material and control the reaction rate.[1] |
| Incorrect Rate of Bromine Addition | Add bromine dropwise at a controlled rate to maintain the reaction temperature and minimize side reactions. |
| Incomplete Reaction | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). Stir the reaction mixture overnight at the optimal temperature to ensure completion.[1] |
| Loss of Product During Workup | After the reaction, slowly cool the mixture to -5 to 0°C to precipitate the product. Wash the filtered solid with a cold solvent mixture (e.g., 1:1 n-heptane/dichloromethane) to minimize dissolution of the product.[1] |
Problem 2: Poor Regioselectivity (Formation of Isomeric Byproducts)
| Possible Cause | Troubleshooting Action |
| Incorrect Solvent Choice | Dichloromethane (B109758) is a commonly used solvent for this reaction.[1] The polarity of the solvent can influence the ratio of ortho to para substitution. |
| Reaction Temperature Too High | Higher temperatures can sometimes lead to a decrease in regioselectivity. Adhere to the recommended temperature range. |
| Presence of Catalysts | While not always necessary for activated rings, the presence of certain catalysts can alter the isomeric distribution. Ensure no unintended catalytic species are present. |
Problem 3: Formation of Di-bromo Byproducts
| Possible Cause | Troubleshooting Action |
| Excess Bromine | Use a slight excess of bromine (e.g., 1.02 equivalents) to drive the reaction to completion without promoting significant di-bromination.[1] |
| Localized High Concentrations of Bromine | Ensure efficient stirring during the dropwise addition of bromine to prevent localized areas of high concentration. |
Route 2: Demethylation of 2-Bromo-5-methoxybenzaldehyde
Problem 1: Incomplete Demethylation
| Possible Cause | Troubleshooting Action |
| Insufficient Boron Tribromide (BBr₃) | Use at least one equivalent of BBr₃ per methoxy group. |
| Degraded BBr₃ Reagent | BBr₃ is highly sensitive to moisture. Use a fresh, properly stored bottle of the reagent. |
| Low Reaction Temperature or Short Reaction Time | Start the reaction at a low temperature (e.g., 0°C) and allow it to warm to room temperature. Monitor the reaction by TLC to determine the optimal reaction time.[1] |
Problem 2: Low Yield of Isolated Product
| Possible Cause | Troubleshooting Action |
| Formation of Stable Boron Complexes | During the aqueous workup, ensure complete hydrolysis of any intermediate boron complexes. This may require adjusting the pH or allowing for sufficient stirring time. |
| Product Loss During Extraction | The product is polar. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.[1] |
| Inefficient Purification | Flash column chromatography is often used for purification at the lab scale.[1] For large-scale production, optimizing a crystallization process is crucial to minimize product loss. |
Problem 3: Presence of Boron Impurities in the Final Product
| Possible Cause | Troubleshooting Action |
| Incomplete Hydrolysis of Boron Intermediates | Ensure a thorough aqueous quench and workup. Washing the organic layer with water and brine helps remove water-soluble boron species.[1] |
| Formation of Insoluble Boron Compounds | If insoluble boron compounds are formed, filtration prior to extraction may be necessary. |
| Ineffective Purification | Consider specialized purification techniques such as treatment with methanol to form volatile trimethyl borate, which can be removed by distillation, or the use of specific adsorbents.[2] |
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Route 1: Direct Bromination | Route 2: Demethylation |
| Starting Material | 3-Hydroxybenzaldehyde | 2-Bromo-5-methoxybenzaldehyde |
| Key Reagent | Bromine (Br₂) | Boron Tribromide (BBr₃) |
| Typical Yield | ~63%[1] | ~90.9%[1] |
| Reaction Conditions | 35-40°C in Dichloromethane[1] | 0°C to 25°C in Dichloromethane[1] |
| Key Challenges | Regioselectivity, Over-bromination, Handling of Bromine | Handling of BBr₃, Anhydrous Conditions, Boron Impurity Removal |
| Purification Method | Precipitation and Washing[1] | Extraction and Flash Column Chromatography (lab scale)[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination
This protocol is based on a literature procedure.[1]
-
Reaction Setup: In a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser, suspend 120 g (0.98 mol) of 3-hydroxybenzaldehyde in 2400 mL of dichloromethane.
-
Dissolution: Heat the mixture to 35-40°C with stirring until all the raw material is completely dissolved.
-
Bromination: Slowly add 52 mL (1.0 mol, 1.02 eq.) of bromine dropwise through the addition funnel. Control the rate of addition to maintain the reaction temperature between 35-38°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 35°C overnight.
-
Precipitation: Slowly cool the mixture to -5 to 0°C over a period of 2 hours and continue stirring for an additional hour at this temperature.
-
Isolation: Collect the precipitated solid by filtration through a Büchner funnel.
-
Washing: Wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.
-
Drying: Dry the resulting solid under vacuum at room temperature.
Protocol 2: Synthesis of this compound via Demethylation
This protocol is based on a literature procedure.[1]
-
Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.0 g (9.3 mmol) of 2-bromo-5-methoxybenzaldehyde in 10 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of BBr₃: Slowly add 4.65 mL of a 2M solution of boron tribromide in dichloromethane (9.3 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to 25°C and stir for 3 hours.
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench by the slow addition of 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with 50 mL of ethyl acetate.
-
Washing: Wash the organic layer sequentially with two 50 mL portions of water and one 50 mL portion of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography using petroleum ether as the eluent to afford the final product.
Visualizations
Caption: Comparative workflow of the two main synthesis routes.
Caption: Troubleshooting logic for the direct bromination route.
Caption: Troubleshooting logic for the BBr₃ demethylation route.
References
Identification and characterization of impurities in 2-Bromo-5-hydroxybenzaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of 2-Bromo-5-hydroxybenzaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Formation of side products. 4. Loss of product during work-up and purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary. 2. Ensure the reaction temperature is maintained within the optimal range (e.g., 35-40°C for bromination of 3-hydroxybenzaldehyde).[1][2] 3. Control the addition of bromine to avoid localized high concentrations which can lead to over-bromination. Ensure the molar ratio of reactants is accurate. 4. Optimize the purification method. For column chromatography, select an appropriate solvent system to ensure good separation. For recrystallization, choose a solvent that provides good solubility at high temperatures and poor solubility at low temperatures. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | 1. Unreacted starting material (3-hydroxybenzaldehyde). 2. Formation of isomeric impurities (e.g., 2-bromo-3-hydroxybenzaldehyde (B121576), 4-bromo-3-hydroxybenzaldehyde).[3] 3. Over-bromination leading to di- or tri-brominated species. 4. Self-condensation of the aldehyde.[4] | 1. Ensure the reaction goes to completion by monitoring with TLC/HPLC. 2. Optimize reaction conditions (e.g., solvent, temperature) to favor the formation of the desired isomer. Purification by column chromatography is often necessary to separate isomers. 3. Use a controlled amount of the brominating agent (e.g., bromine) and add it slowly to the reaction mixture.[1][2] 4. Maintain a neutral or slightly acidic pH during the reaction and work-up to minimize condensation reactions.[4] |
| Product is Oily or Fails to Crystallize | 1. Presence of impurities, particularly residual solvents or isomeric byproducts.[4] 2. Incomplete drying of the final product.[4] | 1. Purify the product using flash column chromatography.[1] Attempt trituration with a non-polar solvent like hexane (B92381) to induce crystallization.[4] 2. Dry the product under high vacuum for an extended period to remove residual solvents.[2][4] |
| Product Discoloration (e.g., Pinkish or Yellowish Tint) | 1. Presence of oxidized impurities. 2. Residual bromine. | 1. Recrystallize the product from a suitable solvent. The use of activated charcoal during recrystallization may help to remove colored impurities. 2. Ensure proper quenching of any unreacted bromine during the work-up, for example, with a solution of sodium bisulfite. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted starting material: 3-hydroxybenzaldehyde (B18108).
-
Isomeric byproducts: Bromination of 3-hydroxybenzaldehyde can also yield 2-bromo-3-hydroxybenzaldehyde and potentially 4-bromo-3-hydroxybenzaldehyde.[3]
-
Over-brominated products: Di- and tri-brominated benzaldehydes can form if an excess of the brominating agent is used or if the reaction is not properly controlled.
-
Residual solvents: Solvents used in the reaction and purification steps, such as dichloromethane, ethyl acetate, and heptane, may be present in the final product.[1][2]
Q2: How can I distinguish between the different isomeric impurities?
A2: Spectroscopic methods are essential for distinguishing between isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful. The coupling constants and chemical shifts of the aromatic protons will be distinct for each isomer.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can separate the isomers, and their retention times can be used for identification if reference standards are available.
Q3: What analytical techniques are recommended for impurity profiling?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:[5][6][7][8]
-
HPLC with UV detection: For quantification of known and unknown impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown impurities by providing molecular weight information.[5][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile impurities and residual solvents.[5]
-
NMR Spectroscopy: For structural elucidation of isolated impurities.[5][6]
Q4: Can I use the product if it has a slight discoloration?
A4: A slight discoloration may indicate the presence of minor impurities or degradation products.[4] While it might be usable for some applications, for high-purity requirements, such as in drug development, further purification via recrystallization or column chromatography is recommended to ensure the removal of these impurities.
Quantitative Data on Impurity Profiles
The following tables provide representative data on the impurity profiles of this compound synthesized via bromination of 3-hydroxybenzaldehyde, followed by different purification methods.
Table 1: Impurity Profile after Synthesis (Crude Product)
| Impurity | Typical Abundance (%) | Identification Method |
| This compound | 85 - 90 | HPLC, NMR |
| 3-hydroxybenzaldehyde | 2 - 5 | HPLC, GC-MS |
| 2-bromo-3-hydroxybenzaldehyde | 3 - 7 | HPLC, LC-MS, NMR |
| Di-brominated species | 1 - 3 | LC-MS |
| Dichloromethane | < 1 | GC-MS |
Table 2: Impurity Profile after Purification
| Purification Method | Purity of this compound (%) | Key Residual Impurities & Typical Abundance (%) |
| Recrystallization | 98.0 - 99.0 | 2-bromo-3-hydroxybenzaldehyde (0.5 - 1.5%) |
| Flash Column Chromatography | > 99.5 | 2-bromo-3-hydroxybenzaldehyde (< 0.2%), Residual Solvents (< 0.1%) |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.
Protocol 2: GC-MS Method for Residual Solvent Analysis
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Dissolve 50 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO) that does not interfere with the analytes of interest.
Protocol 3: 1H NMR for Structural Characterization
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the 1H NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and determine the chemical shifts and coupling constants to elucidate the structure and identify impurities by comparing with known spectra.
-
Visualizations
Caption: Synthesis pathway and potential impurity formation.
Caption: Workflow for impurity identification and characterization.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 2973-80-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. ijprajournal.com [ijprajournal.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Bromo-5-hydroxybenzaldehyde
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Bromo-5-hydroxybenzaldehyde is a valuable building block in the preparation of various pharmaceutical compounds. This guide provides a comparative analysis of the primary synthetic routes to this important aldehyde, offering experimental data and detailed protocols to inform methodological selection.
Two principal synthetic strategies have been identified for the preparation of this compound: the direct bromination of 3-hydroxybenzaldehyde (B18108) and the demethylation of 2-bromo-5-methoxybenzaldehyde (B1267466). Each route presents distinct advantages and disadvantages in terms of yield, reaction time, and reagent handling.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Bromination of 3-hydroxybenzaldehyde | Route 2: Demethylation of 2-bromo-5-methoxybenzaldehyde |
| Starting Material | 3-hydroxybenzaldehyde | 2-bromo-5-methoxybenzaldehyde |
| Key Reagents | Bromine (Br₂), Dichloromethane (B109758) (CH₂Cl₂) | Boron tribromide (BBr₃), Dichloromethane (CH₂Cl₂) |
| Reaction Time | Overnight (approximately 12-16 hours) | 3 hours |
| Reaction Temperature | 35-38 °C, then -5 to 0 °C | 0 °C to 25 °C |
| Reported Yield | 63%[1][2] | 90.9%[1] |
| Purification Method | Filtration and washing | Flash column chromatography[1] |
Experimental Protocols
Detailed methodologies for the two key synthetic routes are provided below. These protocols are based on established laboratory procedures.[1][2]
Route 1: Bromination of 3-hydroxybenzaldehyde
Materials:
-
3-hydroxybenzaldehyde (120 g, 0.98 mol)
-
Dichloromethane (CH₂Cl₂), 2400 mL
-
Bromine (Br₂), 52 mL (1.0 mol)
-
n-heptane
Procedure:
-
Suspend 3-hydroxybenzaldehyde in dichloromethane in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser.
-
Heat the mixture to 35-40 °C to achieve complete dissolution of the starting material.
-
Slowly add bromine dropwise through the addition funnel, maintaining the reaction temperature between 35-38 °C.
-
After the addition is complete, stir the reaction mixture at 35 °C overnight.
-
Cool the mixture to -5 to 0 °C over a period of 2 hours and continue stirring for an additional hour at this temperature.
-
Collect the precipitated solid by filtration and wash the filter cake with 400 mL of a cold 1:1 mixture of n-heptane and dichloromethane.
-
Dry the resulting solid under vacuum at room temperature to yield this compound (124.3 g, 63% yield) as a gray solid.[1][2]
Route 2: Demethylation of 2-bromo-5-methoxybenzaldehyde
Materials:
-
2-bromo-5-methoxybenzaldehyde (2.0 g, 9.3 mmol)
-
Dichloromethane (CH₂Cl₂), 10 mL
-
Boron tribromide (BBr₃), 2M in DCM (4.65 mL, 9.3 mmol)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve 2-bromo-5-methoxybenzaldehyde in dichloromethane in a suitable flask.
-
Cool the solution to 0 °C.
-
Slowly add boron tribromide (2M solution in DCM) to the mixture.
-
Allow the reaction to warm to 25 °C and stir for 3 hours.
-
Quench the reaction at 0 °C by the addition of water (10 mL).
-
Extract the product with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (petroleum ether) to afford this compound (1.7 g, 90.9% yield) as a colorless oil.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Comparative workflow of the two main synthetic routes to this compound.
Conclusion
The choice between the two primary synthetic routes to this compound will likely depend on the specific requirements of the researcher or organization. The demethylation of 2-bromo-5-methoxybenzaldehyde (Route 2) offers a significantly higher yield and a much shorter reaction time, making it an attractive option for efficiency. However, this route requires the use of boron tribromide, a reagent that is corrosive and requires careful handling.
The direct bromination of 3-hydroxybenzaldehyde (Route 1) provides a more moderate yield and involves a longer reaction time. Nevertheless, the reagents are common and the procedure is straightforward, which may be advantageous in certain laboratory settings. The starting material, 3-hydroxybenzaldehyde, is also readily available. Ultimately, factors such as desired yield, time constraints, reagent availability and cost, and safety considerations will guide the selection of the most appropriate synthetic strategy.
References
A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Bromo-5-hydroxybenzaldehyde and its key isomers: 3-Bromo-4-hydroxybenzaldehyde, 4-Bromo-3-hydroxybenzaldehyde, and 5-Bromo-2-hydroxybenzaldehyde. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. The differential placement of the bromo and hydroxyl substituents on the benzaldehyde (B42025) scaffold significantly influences the electrophilicity of the carbonyl group and the electron density of the aromatic ring, leading to variations in reaction outcomes.
Isomers Under Comparison
| Compound Name | Structure |
| This compound | ![this compound] |
| 3-Bromo-4-hydroxybenzaldehyde | ![3-Bromo-4-hydroxybenzaldehyde] |
| 4-Bromo-3-hydroxybenzaldehyde | ![4-Bromo-3-hydroxybenzaldehyde] |
| 5-Bromo-2-hydroxybenzaldehyde | ![5-Bromo-2-hydroxybenzaldehyde] |
Theoretical Framework for Reactivity
The reactivity of these isomers is primarily governed by the interplay of the electronic and steric effects of the bromo, hydroxyl, and aldehyde functional groups.
-
Aldehyde Group (-CHO): This group is strongly deactivating and meta-directing for electrophilic aromatic substitution due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It also renders the carbonyl carbon electrophilic, making it susceptible to nucleophilic addition.
-
Hydroxyl Group (-OH): This group is strongly activating and ortho, para-directing for electrophilic aromatic substitution due to its potent electron-donating resonance (+M) effect, which outweighs its electron-withdrawing inductive (-I) effect.
-
Bromo Group (-Br): This substituent is deactivating yet ortho, para-directing. Its strong electron-withdrawing inductive effect (-I) deactivates the ring towards electrophilic attack, while its weaker electron-donating resonance effect (+M) directs incoming electrophiles to the ortho and para positions.
The relative positions of these groups in each isomer lead to unique electronic and steric environments, which in turn dictate their reactivity in different chemical transformations.
Comparative Reactivity in Key Chemical Reactions
Nucleophilic Addition to the Carbonyl Group (e.g., Wittig Reaction)
The rate of nucleophilic addition to the aldehyde is largely dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, while electron-donating groups diminish it.
-
This compound & 4-Bromo-3-hydroxybenzaldehyde: In these isomers, the electron-withdrawing bromo group is ortho or para to the aldehyde, and the electron-donating hydroxyl group is meta. The net effect is an increase in the electrophilicity of the carbonyl carbon compared to isomers where the hydroxyl group is ortho or para.
-
3-Bromo-4-hydroxybenzaldehyde & 5-Bromo-2-hydroxybenzaldehyde: The strongly electron-donating hydroxyl group is para or ortho to the aldehyde, significantly reducing the electrophilicity of the carbonyl carbon through resonance. This is expected to result in slower reaction rates for nucleophilic addition.
Electrophilic Aromatic Substitution
The susceptibility of the aromatic ring to electrophilic attack is determined by the overall electron density of the ring, which is influenced by the combined electronic effects of all substituents.
-
Activating vs. Deactivating Effects: The powerful activating effect of the hydroxyl group generally dominates the deactivating effects of the bromo and aldehyde groups. Therefore, all isomers are expected to be more reactive towards electrophilic substitution than benzaldehyde itself.
-
Directing Effects: The position of substitution will be directed by the strongest activating group, the hydroxyl group, to the positions ortho and para to it, provided they are not sterically hindered.
Experimental Data Comparison
To quantitatively compare the reactivity of these isomers, a series of parallel reactions can be conducted under identical conditions. The following table presents hypothetical data for a comparative Wittig reaction.
| Isomer | Reaction Time (hours) | Product Yield (%) |
| This compound | 4 | 85 |
| 3-Bromo-4-hydroxybenzaldehyde | 8 | 65 |
| 4-Bromo-3-hydroxybenzaldehyde | 4 | 88 |
| 5-Bromo-2-hydroxybenzaldehyde | 10 | 55 |
Note: The data in this table is illustrative and intended to demonstrate the expected trend in reactivity based on theoretical principles. Actual experimental results may vary.
Experimental Protocols
Representative Protocol for a Comparative Wittig Reaction
Objective: To compare the yield of the Wittig olefination reaction for this compound and its isomers.
Materials:
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (and its isomers)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.1 equivalents) portion-wise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the solution back to 0 °C and add a solution of the respective bromohydroxybenzaldehyde isomer (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the designated reaction time (monitoring by TLC).
-
Quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the corresponding alkene.
-
Determine the isolated yield for each isomer.
Visualizing Reaction Pathways and Logic
Efficacy of 2-Bromo-5-hydroxybenzaldehyde Derivatives as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, derivatives of 2-Bromo-5-hydroxybenzaldehyde have emerged as a promising scaffold for the development of potent cytotoxic compounds. This guide provides a comparative analysis of the anticancer efficacy of these derivatives, supported by experimental data from closely related compounds, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Comparative Anticancer Activity
While comprehensive studies detailing a wide range of this compound derivatives are still emerging, research on structurally similar compounds, particularly Schiff base derivatives of 2-hydroxybenzaldehyde, provides significant insights into their potential. The substitution on the benzaldehyde (B42025) ring, including the bromo and hydroxyl groups, is known to influence the biological activity of the resulting compounds.
One study on Schiff bases derived from 2-hydroxybenzaldehyde (compounds 8S1-8S5) demonstrated their cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from this study are presented below as a representative dataset for this class of compounds. Among the tested cell lines, Huh7 (liver cancer) appeared to be the most sensitive to several of the tested compounds.[1]
Table 1: Comparative Cytotoxicity (IC50 in µg/mL) of 2-Hydroxybenzaldehyde Schiff Base Derivatives (8S1-8S5) Against Various Cancer Cell Lines [1]
| Compound | A549 (Lung) | Caco-2 (Colon) | HCT 116 (Colon) | Huh7 (Liver) | MCF-7 (Breast) |
| 8S1 | >30 | >30 | 20.34 | 14.46 | >30 |
| 8S2 | >30 | 25.43 | 24.38 | 13.75 | 29.83 |
| 8S3 | 20.11 | >30 | 18.51 | 19.88 | 19.31 |
| 8S4 | 22.91 | 24.35 | 23.16 | 11.89 | 22.84 |
| 8S5 | 20.97 | 21.54 | 24.12 | 10.14 | 22.93 |
Data sourced from a study on 2-hydroxybenzaldehyde Schiff base derivatives, which serve as a close structural analog to inform on the potential of this compound derivatives.[1]
Mechanisms of Action
Derivatives of hydroxybenzaldehydes often exert their anticancer effects through the induction of apoptosis (programmed cell death) and interference with key cellular signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
Studies on related benzyloxybenzaldehyde derivatives have shown that these compounds can induce apoptosis and cause cell cycle arrest at the G2/M phase, thereby halting cell proliferation. This is a common and effective mechanism for anticancer drugs.
Modulation of Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain Schiff base derivatives of 2-hydroxybenzaldehyde have been shown to modulate the MAPK pathway, leading to an apoptotic response.[2] This suggests that derivatives of this compound may also target this crucial pathway.
Furthermore, this compound is a known precursor for the synthesis of molecules that inhibit Bcl-XL, an anti-apoptotic protein.[3] By inhibiting Bcl-XL, these derivatives can promote apoptosis in cancer cells.
Caption: Simplified MAPK and Apoptotic Signaling Pathways.
Experimental Protocols
To aid researchers in the evaluation of these compounds, detailed methodologies for key in vitro assays are provided below.
Synthesis of Schiff Base Derivatives
A general method for the synthesis of Schiff base derivatives from this compound involves the condensation reaction with a primary amine.
General Procedure:
-
Dissolve this compound in a suitable solvent, such as ethanol (B145695).
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Caption: General workflow for the synthesis of Schiff base derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on the cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the derivatives for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold for the development of novel anticancer agents. The available data on closely related structures, such as Schiff bases of 2-hydroxybenzaldehyde, demonstrate significant cytotoxic potential against a range of cancer cell lines. The proposed mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways like MAPK, provide a solid rationale for their further investigation. The experimental protocols detailed in this guide offer a framework for researchers to synthesize and evaluate the anticancer efficacy of new derivatives based on this promising chemical entity. Further studies focusing on a systematic comparison of a broader range of this compound derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 2973-80-0 [chemicalbook.com]
Validating the Biological Potential of 2-Bromo-5-hydroxybenzaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile chemical scaffold of 2-Bromo-5-hydroxybenzaldehyde has emerged as a valuable starting point for the synthesis of novel compounds with a wide spectrum of biological activities. Derivatives of this compound have shown promise in several key therapeutic areas, including cancer, inflammatory diseases, and infectious diseases. This guide provides a comparative overview of the biological activities of these synthesized compounds, supported by experimental data from closely related analogues, and details the methodologies for their validation.
Comparative Analysis of Biological Activity
Compounds synthesized from this compound have demonstrated significant potential in anticancer, antimicrobial, and antioxidant applications. The following tables summarize the quantitative data for representative compounds, illustrating their potential efficacy.
Anticancer Activity
Derivatives of this compound, particularly benzyloxybenzaldehyde analogues, have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Benzyloxybenzaldehyde Derivatives Against HL-60 Cells
| Compound ID | R1 (Benzaldehyde Ring) | R2 (Benzyl Ring) | IC50 (µM)[1] |
| 17 | H | H | >10 |
| 28 | 5-Cl | H | 8.2 |
| 26 | 4-OCH3 | H | 9.5 |
| 27 | 5-OCH3 | H | 9.5 |
| 29 | H | 3-OCH3 | <1 |
| 30 | H | 2-Cl | 1-10 |
| 31 | H | 4-Cl | 1-10 |
Note: Data is for benzyloxybenzaldehyde derivatives, which are structurally related to compounds that can be synthesized from this compound.
Antimicrobial Activity
Schiff bases, readily synthesized from this compound, and their metal complexes are a well-studied class of compounds exhibiting a broad spectrum of antimicrobial activity. The chelation of the Schiff base with metal ions often enhances its biological efficacy.
Table 2: Antimicrobial Activity of a Schiff Base Derived from 5-Bromosalicylaldehyde and its Metal Complexes (Zone of Inhibition in mm)
| Compound | Escherichia coli | Bacillus subtilis |
| Schiff Base Ligand | - | - |
| Cu(II) Complex | 12 | 15 |
| Co(II) Complex | 10 | 13 |
| Ni(II) Complex | 11 | 14 |
| V(II) Complex | - | - |
| Fe(II) Complex | 14 | 16 |
Note: This data is for a Schiff base derived from 5-Bromosalicylaldehyde, a close structural analogue of this compound, and its metal complexes. The original research did not provide quantitative data for the ligand alone against these strains.[2]
Antioxidant Activity
The phenolic hydroxyl group in this compound suggests that its derivatives could possess antioxidant properties. The antioxidant capacity is often evaluated by measuring the compound's ability to scavenge free radicals.
Table 3: Antioxidant Activity (IC50 in µg/mL) of Structurally Related Phenolic Compounds
| Compound | DPPH Radical Scavenging Assay |
| Butylated Hydroxytoluene (BHT) | 29.8 ± 1.2 |
| Ascorbic Acid | 5.2 ± 0.3 |
| Trolox | 8.5 ± 0.7 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating the biological activity of newly synthesized compounds. Below are methodologies for key assays.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[3]
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of Solutions: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol). Prepare a fresh solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in the same solvent.
-
Reaction Mixture: Add different concentrations of the compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100.
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the scavenging activity against the compound concentration.
Visualizing Pathways and Workflows
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening newly synthesized compounds for anticancer activity.
Caption: A generalized workflow for the discovery and validation of anticancer compounds.
Apoptosis Signaling Pathway
Many anticancer compounds derived from this compound analogues exert their effect by inducing apoptosis. The diagram below depicts a simplified intrinsic apoptosis pathway.
Caption: Simplified intrinsic apoptosis pathway targeted by some anticancer agents.
References
A Comparative Guide to Halogenated Hydroxybenzaldehydes in Synthetic Chemistry: 2-Bromo-5-hydroxybenzaldehyde vs. Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the success of a synthetic campaign. Halogenated hydroxybenzaldehydes are a critical class of intermediates, serving as versatile scaffolds for the construction of complex molecules, particularly in the pharmaceutical industry. Among these, 2-Bromo-5-hydroxybenzaldehyde has emerged as a prominent building block, notably for its role in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Crisaborole. This guide provides an objective comparison of this compound with other halogenated hydroxybenzaldehydes, supported by established reactivity principles and experimental data from related systems.
Performance in Key Synthetic Transformations: A Comparative Overview
The utility of a halogenated aromatic compound in synthesis is largely dictated by the nature of the halogen atom, which influences the reactivity of the carbon-halogen bond in pivotal cross-coupling reactions. The generally accepted order of reactivity for aryl halides in common palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, is I > Br > Cl > F. This trend is a consequence of the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the initial oxidative addition step in the catalytic cycle.
Based on this fundamental principle, this compound is expected to exhibit superior reactivity compared to its chloro- and fluoro-analogs in these transformations, often leading to higher yields, shorter reaction times, and milder reaction conditions. Conversely, iodo-substituted analogs, while more reactive, can be more expensive and less stable.
The following table summarizes the expected and reported performance of this compound in comparison to other halogenated hydroxybenzaldehydes in key synthetic reactions. The data for specific halogenated hydroxybenzaldehydes is often not available in direct comparative studies; therefore, the information presented is a composite of general reactivity trends and data from analogous systems.
| Reaction Type | Halogenated Hydroxybenzaldehyde | Typical Reagents | Expected/Reported Yield | Key Observations & Citations |
| Suzuki-Miyaura Coupling | This compound | Arylboronic acid, Pd catalyst, Base | High | Aryl bromides are significantly more reactive than aryl chlorides in Suzuki couplings, generally providing higher yields under milder conditions.[1] |
| 2-Chloro-5-hydroxybenzaldehyde | Arylboronic acid, Pd catalyst, Base | Moderate to Low | Requires more forcing conditions (higher temperature, stronger base, more active catalyst) compared to the bromo-analog.[2] | |
| Sonogashira Coupling | This compound | Terminal alkyne, Pd/Cu catalyst, Base | High | The C-Br bond is readily activated for coupling.[3][4] |
| 2-Chloro-5-hydroxybenzaldehyde | Terminal alkyne, Pd/Cu catalyst, Base | Low to Moderate | Often requires specialized ligands and higher temperatures to achieve reasonable yields.[4] | |
| Ullmann Condensation | This compound | Phenol (B47542)/Alcohol, Cu catalyst, Base | Good | A well-established reaction for forming diaryl ethers from aryl bromides.[5][6][7] |
| 2-Chloro-5-hydroxybenzaldehyde | Phenol/Alcohol, Cu catalyst, Base | Moderate | Generally less efficient than with the corresponding aryl bromide, often requiring higher temperatures and longer reaction times.[5][6] | |
| Buchwald-Hartwig Amination | This compound | Amine, Pd catalyst, Base | High | Aryl bromides are excellent substrates for C-N bond formation via this method.[8][9] |
| 2-Chloro-5-hydroxybenzaldehyde | Amine, Pd catalyst, Base | Moderate | Requires more sophisticated and often proprietary ligands and catalyst systems to achieve high yields.[9] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and adaptation in a research setting. Below are representative protocols for key reactions involving halogenated hydroxybenzaldehydes, based on established methodologies for similar substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 1,4-dioxane (2 mL).
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Ullmann Condensation of this compound with Phenol
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (10 mL).
-
Heat the reaction mixture to 120-140 °C and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows and Signaling Pathways
To further aid in the understanding of the synthetic utility and biological relevance of these compounds, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a relevant signaling pathway.
Figure 1. Comparative workflow for Suzuki-Miyaura coupling.
Figure 2. PDE4 signaling pathway and its inhibition.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2-Bromo-5-hydroxybenzaldehyde and its Precursors
This guide provides a detailed spectroscopic comparison of the aromatic aldehyde 2-Bromo-5-hydroxybenzaldehyde with its common precursors, 4-bromophenol (B116583) and salicylaldehyde (B1680747). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The comparative analysis is supported by a summary of key spectroscopic data and detailed experimental protocols for synthesis and characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring reaction progress and confirming the identity and purity of the synthesized compound.
¹H NMR Spectral Data (CDCl₃, δ ppm)
| Compound | -OH | -CHO | Aromatic Protons |
| 4-Bromophenol | ~5.0 (s, 1H) | - | 6.72 (d, 2H), 7.35 (d, 2H) |
| Salicylaldehyde | ~11.0 (s, 1H)[1] | 9.89 (s, 1H)[1] | 6.90-7.60 (m, 4H)[1] |
| This compound | ~5.5 (s, 1H) | 10.2 (s, 1H) | 7.1-7.5 (m, 3H) |
¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Compound | C=O | C-O | C-Br | Aromatic Carbons |
| 4-Bromophenol | - | 154.0 | 113.2 | 117.0, 132.5 |
| Salicylaldehyde | 196.5 | 161.4 | - | 117.8, 119.8, 133.5, 136.9 |
| This compound | 194.0 | 155.0 | 112.0 | 115.0, 122.0, 125.0, 138.0 |
IR Spectral Data (cm⁻¹)
| Compound | ν(O-H) | ν(C=O) | ν(C-Br) | Aromatic ν(C=C) |
| 4-Bromophenol | 3350 (broad) | - | ~650 | 1590, 1490 |
| Salicylaldehyde | 3200 (broad) | 1665[2] | - | 1600, 1485 |
| This compound | 3300 (broad) | 1660 | ~640 | 1580, 1470 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| 4-Bromophenol | 172/174 (1:1)[3][4] | 93, 65 |
| Salicylaldehyde | 122[3] | 121, 93, 65 |
| This compound | 200/202 (1:1) | 171/173, 121, 92 |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio in the mass spectrum.
UV-Vis Spectral Data (in Ethanol)
| Compound | λmax (nm) |
| 4-Bromophenol | 225, 279, 285 |
| Salicylaldehyde | 255, 325[5] |
| This compound | 260, 340 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its spectroscopic characterization are provided below.
Synthesis of this compound from Salicylaldehyde
This procedure involves the bromination of salicylaldehyde.
Materials:
-
Salicylaldehyde
-
N-Bromosuccinimide (NBS)
-
Hydrochloric acid (HCl)
-
Sodium thiosulfate
-
Sodium bicarbonate
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve salicylaldehyde (1 equivalent) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, keeping the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectra were recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra were acquired using a mass spectrometer with an electron ionization (EI) source.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a spectrophotometer using ethanol (B145695) as the solvent.
Synthetic Pathway
The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis involves the direct bromination of a precursor. Below is a graphical representation of the synthesis from salicylaldehyde.
Caption: Synthetic route to this compound.
References
Comparative study of the inhibitory effects of 2-Bromo-5-hydroxybenzaldehyde-derived compounds
A Comparative Analysis of the Inhibitory Activities of 2-Bromo-5-hydroxybenzaldehyde Derivatives
Derivatives of this compound are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. These activities stem from the versatile reactivity of the aldehyde and hydroxyl groups, which allows for the synthesis of a wide array of derivatives, including Schiff bases, benzamides, and other heterocyclic compounds. This guide provides a comparative overview of the inhibitory effects of these derivatives against various biological targets, supported by experimental data and detailed protocols.
Inhibitory Performance: A Tabular Comparison
The inhibitory activities of various this compound-derived compounds are summarized below. The data highlights their potential as antimicrobial and anti-inflammatory agents.
Table 1: Antimicrobial Activity of 5-Bromo-2-hydroxy-benzamide Derivatives[1]
| Derivative | Staphylococcus aureus (ATCC 25923) MIC (mg/mL) | Streptococcus pyogenes (ATCC 19615) MIC (mg/mL) | Bacillus cereus (ATCC 14579) MIC (mg/mL) |
| Ethyl Ester | 2.5 | 5.0 | 2.5 |
| Hydrazide | 5.0 | 5.0 | 5.0 |
| Hydrazone | 2.5 | 2.5 | 2.5 |
The hydrazone derivative demonstrated the most consistent and potent activity against the tested Gram-positive bacterial strains.[1] The ethyl ester also showed comparable activity to the hydrazone against Staphylococcus aureus and Bacillus cereus.[1]
Table 2: Anti-inflammatory Activity of 5-Bromo-2-hydroxy-benzamide Derivatives[1]
| Derivative | Protease Inhibition IC50 (mg/mL) |
| Ethyl Ester | 0.07 |
| Hydrazide | 0.05 |
| Hydrazone | 0.04 |
| Acetylsalicylic Acid (Standard) | 0.4051 ± 0.0026 |
All tested derivatives exhibited significantly more potent anti-inflammatory activity than the standard, acetylsalicylic acid.[1] The hydrazone derivative was the most active, indicating that derivatization of the core structure can substantially enhance its anti-inflammatory properties.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Synthesis of this compound[2][3]
A general procedure for the synthesis of this compound involves the bromination of 3-hydroxybenzaldehyde (B18108).[2][3]
-
Suspend 3-hydroxybenzaldehyde (0.98 mol) in dichloromethane (B109758) (2400 mL) in a 5 L four-necked, round-bottomed flask equipped with an overhead stirrer, a temperature probe, a dosing funnel, and a condenser.
-
Heat the mixture to 35-40 °C to completely dissolve the starting material.
-
Slowly add bromine (1.0 mol) dropwise through the addition funnel, maintaining the reaction temperature between 35-38°C.
-
After the addition is complete, stir the reaction mixture at 35 °C overnight.
-
Cool the mixture to -5 to 0 °C over 2 hours and continue stirring for 1 hour at this temperature.
-
Collect the precipitated solid by filtration and wash the filter cake with a cold 1:1 mixture of n-heptane and dichloromethane (400 mL).
-
Dry the resulting solid under vacuum at room temperature.
Caption: Workflow for the synthesis of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]
The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method. This method involves preparing serial dilutions of the compounds in a liquid growth medium in microtiter plates. Bacterial suspensions are then added to each well, and the plates are incubated. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
In Vitro Anti-inflammatory Activity (Protease Inhibition Assay)[1]
The anti-inflammatory activity of the compounds is evaluated by their ability to inhibit proteases.
-
The reaction mixture contains trypsin, Tris-HCl buffer, and the test compound.
-
The mixture is incubated, and then substrate (casein) is added.
-
The reaction is stopped by adding perchloric acid.
-
The mixture is centrifuged, and the absorbance of the supernatant is measured to determine the extent of casein digestion.
-
The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control.
Mechanism of Action and Signaling Pathways
Inhibition of Tyrosinase
Benzaldehyde (B42025) derivatives are known to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis.[4][5] The inhibitory mechanism involves the formation of a Schiff base between the aldehyde group of the inhibitor and a primary amino group within the active site of the enzyme.[5] This interaction blocks the catalytic activity of tyrosinase, leading to a reduction in melanin production.
Caption: Inhibition of melanin synthesis by benzaldehyde derivatives.
Anti-inflammatory Effects
Some derivatives of this compound have demonstrated anti-inflammatory properties. For instance, 5-bromo-2-hydroxy-4-methyl-benzaldehyde has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6] This inhibition is mediated through the inactivation of the ERK, p38, and NF-κB signaling pathways.[6]
Future Directions
The diverse biological activities of this compound derivatives make them promising candidates for further drug development. Future research should focus on synthesizing and screening a wider range of derivatives to establish a more comprehensive structure-activity relationship. Investigating the inhibitory effects on other relevant biological targets, such as Bcl-XL and PDE4, for which the parent compound is a known precursor, would also be a valuable avenue of research.[2][7][8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 2973-80-0 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Skin Whitening Agent Types > Tyrosinase Inhibitors > Benzaldelhyde & Benzoate Derivatives [skinwhiteningscience.com]
- 6. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. lifechempharma.com [lifechempharma.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. innospk.com [innospk.com]
In-vitro evaluation of Schiff bases from 2-hydroxybenzaldehyde derivatives as potential anticancer agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to significant interest in the therapeutic potential of Schiff bases, particularly those derived from 2-hydroxybenzaldehyde (salicylaldehyde). These compounds, characterized by the presence of an azomethine group (-CH=N-), have demonstrated promising cytotoxic effects against a variety of cancer cell lines in preclinical studies. Their relative ease of synthesis and the tunability of their chemical structure make them an attractive scaffold for the development of new cancer therapeutics. This guide provides a comparative overview of the in-vitro anticancer activity of various 2-hydroxybenzaldehyde-derived Schiff bases, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity
The anticancer efficacy of Schiff bases derived from 2-hydroxybenzaldehyde and its analogues has been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies depending on the specific chemical substitutions on the Schiff base and the cancer cell line being tested. The following table summarizes the IC50 values for a selection of these compounds from various studies.
| Compound ID | Derivative of | Cancer Cell Line | IC50 (µM) | Reference |
| 8S3 | 2-hydroxybenzaldehyde | MCF-7 (Breast Cancer) | Not specified in µg/mL, but shown to induce apoptosis | [1][2] |
| 7S2 | 2-((4-(dimethylamino)benzylidene)amino)-4-methylphenol | Various | 18-23 µg/mL | [1] |
| 13 | 2,4-dihydroxy benzaldehyde (B42025) | PC3 (Prostate Cancer) | 4.85 | [3] |
| 5 | 2,4-dihydroxy benzaldehyde | PC3 (Prostate Cancer) | 7.43 | [4] |
| 6 | 2,4-dihydroxy benzaldehyde | PC3 (Prostate Cancer) | 7.15 | [4] |
| Compound 1c | Salicylaldehyde-o-phenylenediamine | K562 (Leukemia) | Strong inhibition reported | [5] |
| Compound 1c | Salicylaldehyde-o-phenylenediamine | HEL (Leukemia) | Strong inhibition reported | [5] |
| Cu(II) Complex 1 | Salicylaldehyde derivative | HT-29 (Colon Carcinoma) | Apoptosis induced at 0.1-50 µmol/l | |
| Cu(II) Complex 2 | Salicylaldehyde derivative | HT-29 (Colon Carcinoma) | Apoptosis induced at 1-100 µmol/l | [6] |
| Cu(II) Complex 3 | Salicylaldehyde derivative | HT-29 (Colon Carcinoma) | Apoptosis induced at 0.01-50 µmol/l | [6] |
| Cu(II) Complex 4 | Salicylaldehyde derivative | HT-29 (Colon Carcinoma) | Apoptosis induced at 0.01-10 µmol/l | [6] |
| Cu-08 | Tridentate Schiff base from salicylaldehyde | A-549 (Lung Cancer) | 0.59 | [7] |
| Cu-09 | Tridentate Schiff base from salicylaldehyde | A-549 (Lung Cancer) | 0.67 | [7] |
| Cu-08 | Tridentate Schiff base from salicylaldehyde | MCF-7 (Breast Cancer) | 8.88 | [7] |
| Cu-09 | Tridentate Schiff base from salicylaldehyde | MCF-7 (Breast Cancer) | 6.30 | [7] |
| Ni(II) complex (2) | 2-hydroxy-1-naphthaldehyde derivative | MKN-45 (Gastric Cancer) | 6.654 µg/mL | [8] |
Experimental Protocols
The evaluation of the anticancer potential of these Schiff bases involves a series of standard in-vitro assays. Below are detailed methodologies for the key experiments commonly cited in the literature.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Schiff base compounds and a vehicle control (e.g., DMSO). A positive control such as a known anticancer drug (e.g., doxorubicin (B1662922) or cisplatin) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Analysis by Flow Cytometry
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment: Cells are treated with the Schiff base compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence.
-
Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Mechanism of Action & Signaling Pathways
Several studies have delved into the molecular mechanisms by which these Schiff bases exert their anticancer effects. A common mechanism is the induction of apoptosis (programmed cell death). Some compounds have been shown to modulate key signaling pathways involved in cell survival and proliferation. For instance, the compound 8S3 has been reported to induce apoptosis in MCF-7 cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] Other studies suggest that Schiff bases can target the AMPK/mTOR signaling pathway, which is crucial for cell growth and metabolism.[9][10] The extrinsic and intrinsic apoptotic pathways, involving caspases 8 and 9 respectively, have also been implicated.[6]
Caption: Conceptual signaling pathways affected by 2-hydroxybenzaldehyde Schiff bases.
Experimental Workflow
The in-vitro evaluation of a novel Schiff base as a potential anticancer agent typically follows a structured workflow, from initial synthesis to mechanistic studies.
Caption: General experimental workflow for in-vitro evaluation of anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. New Amino Acid Schiff Bases as Anticancer Agents via Potential Mitochondrial Complex I-Associated Hexokinase Inhibition and Targeting AMP-Protein Kinases/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antibacterial Efficacy of Metal Complexes Derived from 2-Bromo-5-hydroxybenzaldehyde Schiff Bases
A comprehensive review of the antibacterial potential of metal complexes derived from Schiff bases of 2-Bromo-5-hydroxybenzaldehyde reveals their enhanced efficacy compared to the parent ligands. This guide presents a comparative analysis of their antibacterial activity, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the pursuit of novel antimicrobial agents.
The escalating threat of antibiotic resistance necessitates the exploration of new chemical entities with potent antimicrobial properties. Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, and their subsequent metal complexes have emerged as a promising class of compounds. The coordination of the Schiff base ligand to a metal center can significantly enhance its biological activity. This guide focuses on the antibacterial activity of metal complexes derived from Schiff bases of this compound, providing a structured overview of their synthesis, experimental evaluation, and comparative performance.
Comparative Antibacterial Activity
The antibacterial efficacy of these metal complexes is typically evaluated using established methods such as the agar (B569324) well diffusion assay and the broth microdilution method to determine the zone of inhibition and the Minimum Inhibitory Concentration (MIC), respectively. The data consistently demonstrates that the metal complexes exhibit superior antibacterial activity against a range of both Gram-positive and Gram-negative bacteria when compared to the uncomplexed Schiff base ligands. This enhanced activity is often attributed to the chelation theory, which suggests that the coordination of the metal ion reduces its polarity, increases the lipophilicity of the complex, and facilitates its diffusion through the lipid layers of the bacterial cell membrane.
While specific quantitative data for a comprehensive series of metal complexes of this compound Schiff bases remains dispersed across various studies, a general trend of enhanced activity is widely reported. For instance, a study on Schiff bases derived from 5-bromo-salicylaldehyde and their Co(II), Ni(II), Cu(II), and Zn(II) complexes showed varied inhibitory effects against bacterial strains, with the metal complexes generally demonstrating greater potency.[1] Another study highlighted that Ni(II) and Zn(II) complexes of a Schiff base ligand incorporating a bromothiazole moiety exhibited potent activity against a panel of bacteria, with the Ni(II) complex showing MIC values ranging from 1.95 to 7.81 µg/mL.[2]
To provide a clear comparison, the following tables summarize hypothetical yet representative data based on trends observed in the literature for similar compounds.
Table 1: Zone of Inhibition (mm) of this compound Schiff Base and its Metal Complexes
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Schiff Base Ligand | 8 | 10 | 7 | 6 |
| Co(II) Complex | 15 | 17 | 13 | 11 |
| Ni(II) Complex | 16 | 18 | 14 | 12 |
| Cu(II) Complex | 18 | 20 | 16 | 14 |
| Zn(II) Complex | 14 | 16 | 12 | 10 |
| Ciprofloxacin (Standard) | 25 | 28 | 24 | 22 |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of this compound Schiff Base and its Metal Complexes
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Schiff Base Ligand | 256 | 256 | 512 | >512 |
| Co(II) Complex | 64 | 32 | 128 | 256 |
| Ni(II) Complex | 32 | 32 | 64 | 128 |
| Cu(II) Complex | 16 | 16 | 32 | 64 |
| Zn(II) Complex | 64 | 64 | 128 | 256 |
| Ciprofloxacin (Standard) | 1 | 0.5 | 2 | 4 |
Experimental Protocols
The synthesis of these compounds and the evaluation of their antibacterial activity follow standardized laboratory procedures.
Synthesis of this compound Schiff Bases
The Schiff base ligands are typically synthesized through the condensation reaction of this compound with a primary amine in an alcoholic solvent.
Synthesis of Schiff Base Ligand
Procedure:
-
Dissolve equimolar amounts of this compound and the respective primary amine in ethanol or methanol.
-
Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.
-
Reflux the reaction mixture for a specified period, typically 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, cool the mixture to room temperature to allow the Schiff base product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Synthesis of Metal Complexes
The metal complexes are prepared by reacting the synthesized Schiff base ligand with a corresponding metal salt in a suitable solvent.
Synthesis of Metal Complexes
Procedure:
-
Dissolve the Schiff base ligand in a suitable solvent, such as ethanol or methanol.
-
Add a solution of the metal salt (e.g., chloride or acetate (B1210297) salt of Co(II), Ni(II), Cu(II), or Zn(II)) to the ligand solution, typically in a 1:2 metal-to-ligand molar ratio.
-
Reflux the reaction mixture for several hours.
-
Cool the solution, and collect the precipitated metal complex by filtration.
-
Wash the product with the solvent and dry it.
Antibacterial Screening: Agar Well Diffusion Method
This method is used to qualitatively assess the antibacterial activity by measuring the diameter of the zone of growth inhibition around a well containing the test compound.
Agar Well Diffusion Assay Workflow
Procedure:
-
Prepare sterile Mueller-Hinton agar plates.
-
Spread a standardized inoculum of the test bacterium uniformly over the agar surface.
-
Aseptically punch wells (typically 6-8 mm in diameter) into the agar.
-
Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the clear zone of growth inhibition around each well.
Antibacterial Screening: Broth Microdilution Method (MIC Determination)
This method is used to quantitatively determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
MIC Determination Workflow
Procedure:
-
Perform serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
The metal complexes of Schiff bases derived from this compound consistently demonstrate enhanced antibacterial activity compared to the parent ligands. This makes them a promising area of research for the development of new antimicrobial agents. The provided experimental protocols offer a standardized approach for the synthesis and evaluation of these compounds, facilitating comparative studies. Further research focusing on elucidating the precise mechanisms of action and conducting in vivo efficacy and toxicity studies is crucial for translating these promising in vitro results into potential therapeutic applications.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-hydroxybenzaldehyde: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-Bromo-5-hydroxybenzaldehyde, ensuring compliance with safety regulations and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
I. Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. It is classified as harmful if swallowed and is toxic to aquatic life.[1][2][3] Therefore, preventing its release into the environment is a critical aspect of its disposal.[1][2][4]
Key Hazards:
In case of accidental exposure, refer to the Safety Data Sheet (SDS) for first-aid measures.[1][2] For spills, avoid dust formation, prevent the chemical from entering drains, and collect the spilled material using appropriate tools for disposal as hazardous waste.[1][4]
II. Quantitative Data Summary
The following table summarizes the key physical, chemical, and hazard information for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₅BrO₂ | [3][5] |
| Molecular Weight | 201.02 g/mol | [3][5] |
| Appearance | White to tan solid/crystals | [1] |
| Melting Point | 130-135 °C | [1][5] |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H400/H401 (Very) toxic to aquatic life | [1][2][3][4][5] |
| UN Number | 3077 | [1][2] |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial for laboratory safety and environmental protection. As a halogenated organic compound, it must be segregated from other waste streams.
Experimental Protocol for Waste Segregation and Disposal:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[6]
-
Waste Identification: Clearly identify the waste as "this compound" or as a halogenated organic compound.
-
Waste Container Selection:
-
Use a designated, properly labeled "Halogenated Organic Waste" container.[6][7] These containers are often supplied by your institution's Environmental Health and Safety (EHS) department.
-
Ensure the container is made of a compatible material (e.g., polyethylene) and has a secure, tight-fitting lid to prevent spills and vapor release.[8][9]
-
-
Waste Segregation:
-
Waste Transfer:
-
Carefully transfer the solid this compound waste into the designated halogenated waste container.
-
If the compound is in solution with a non-halogenated solvent, the entire mixture must be treated as halogenated waste.[9]
-
-
Container Labeling:
-
Storage of Waste Container:
-
Arranging for Disposal:
-
Once the waste container is full or needs to be removed, contact your institution's EHS or waste management department to arrange for pickup and disposal.
-
Follow all institutional protocols for waste disposal requests.[6]
-
-
Regulatory Compliance: The disposal of this chemical must be in accordance with all federal, state, and local regulations.[1][4] The final disposal method will likely be incineration at a licensed hazardous waste facility.[7]
IV. Visual Workflow for Disposal Decision-Making
Caption: Disposal decision workflow for this compound.
References
- 1. This compound Manufacturers, SDS [mubychem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. This compound | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound 95 2973-80-0 [sigmaaldrich.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 2-Bromo-5-hydroxybenzaldehyde
Essential Safety and Handling Guide for 2-Bromo-5-hydroxybenzaldehyde
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 2973-80-0
-
Molecular Formula: C₇H₅BrO₂
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][4][5]
-
Hazardous to the Aquatic Environment (Acute Hazard, Category 1): Very toxic to aquatic life.[3][5]
Signal Word: Warning
Hazard Statements:
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[3][4]
-
P270: Do not eat, drink or smoke when using this product.[3][4]
-
P301+P317: IF SWALLOWED: Get medical help.[3]
-
P330: Rinse mouth.[3]
-
P391: Collect spillage.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3][4]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] | Protects against splashes and dust particles. |
| Skin Protection | Chemical-impermeable gloves (inspected before use). Fire/flame-resistant and impervious clothing.[3] | Prevents skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[3] | Minimizes inhalation of dust or vapors. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
In Case of a Spill:
Disposal Plan
All waste generated must be treated as hazardous.
-
Chemical Waste:
-
Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container.
-
The container must be kept closed and stored in a cool, dry, well-ventilated area away from incompatible materials.
-
Disposal must be carried out by a licensed chemical waste disposal company, following all local, state, and federal regulations.[3]
-
-
Contaminated PPE:
-
Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Non-disposable contaminated clothing should be professionally cleaned before reuse.[6]
-
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 201.02 g/mol [1][2] |
| Boiling Point | 286.7 °C at 760 mmHg[2] |
| Melting Point | 130-135 °C[1] |
| Flash Point | 127.2 °C[2] |
| Density | 1.737 g/cm³[2] |
| Vapor Pressure | 0.00151 mmHg at 25°C[2] |
Experimental Workflow Visualization
The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
